molecular formula C17H20 B154388 1,1-Diphenylpentane CAS No. 1726-12-1

1,1-Diphenylpentane

Cat. No.: B154388
CAS No.: 1726-12-1
M. Wt: 224.34 g/mol
InChI Key: GSGNVNZDHCKRGI-UHFFFAOYSA-N
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Description

1,1-Diphenylpentane is a useful research compound. Its molecular formula is C17H20 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGNVNZDHCKRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169352
Record name 1,1-Diphenylpentane
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-12-1
Record name 1,1-Diphenylpentane
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Record name 1,1-Diphenylpentane
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Record name 1726-12-1
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Foundational & Exploratory

1,1-Diphenylpentane chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1-Diphenylpentane: Structure, Properties, and Analysis

Introduction

This compound is an aromatic hydrocarbon characterized by a pentane chain with two phenyl group substituents attached to the first carbon atom. As a member of the geminal diarylalkane family, its structure imparts specific chemical characteristics, including high lipophilicity and thermal stability. These properties make it a subject of interest in fields ranging from organic synthesis to materials science. For researchers and professionals in drug development, understanding the behavior of such non-polar moieties is crucial for designing molecules with specific pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, a representative synthesis protocol, and essential safety information.

Chemical Structure and Identification

The molecular structure of this compound consists of a central tetrahedral carbon atom bonded to two phenyl rings, a butyl chain, and a hydrogen atom. This arrangement results in a sterically hindered yet flexible molecule.

Caption: 2D representation of the this compound molecular structure.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name 1-phenylpentylbenzene [1]
CAS Number 1726-12-1 [1][2][3]
Molecular Formula C₁₇H₂₀ [1][2]
SMILES CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 [1][4]

| InChIKey | GSGNVNZDHCKRGI-UHFFFAOYSA-N |[1][5] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its hydrocarbon structure, dominated by non-polar C-C and C-H bonds. This results in low water solubility and a high affinity for non-polar organic solvents.

Table 2: Key Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 224.34 g/mol [1][2]
Appearance Colorless liquid (at room temperature) [6]
Melting Point -12 °C [5]
Boiling Point 138-139 °C at 15 mmHg [3]
Density Data available in SpringerMaterials [1]

| XLogP3-AA | 5.8 |[1] |

The high XLogP3-AA value of 5.8 indicates significant lipophilicity, a critical parameter in drug development for predicting membrane permeability and potential for bioaccumulation.[1]

Spectroscopic Analysis

Spectroscopic analysis provides an unambiguous fingerprint for the identification and structural confirmation of this compound. The key features expected in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the aromatic protons, the unique methine proton, and the aliphatic protons of the pentyl chain.

  • Aromatic Protons (C₆H₅): These will appear in the range of δ 7.1-7.3 ppm. Due to the free rotation of the phenyl groups, the ortho, meta, and para protons may overlap, likely forming a complex multiplet.

  • Methine Proton (-CH(Ph)₂): The single proton on the carbon attached to both phenyl rings is expected to appear as a triplet, due to coupling with the adjacent CH₂ group. Its chemical shift will be downfield due to the deshielding effect of the aromatic rings.

  • Aliphatic Protons (-C₄H₉): The protons on the pentyl chain will exhibit characteristic multiplets. The CH₂ group adjacent to the methine proton will be a multiplet, as will the subsequent two CH₂ groups. The terminal methyl (CH₃) group will appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton.

  • Aromatic Carbons: At least four signals are expected for the aromatic carbons: the ipso-carbon (attached to the pentyl chain), and the ortho, meta, and para carbons. The ipso-carbon will be significantly downfield.

  • Methine Carbon: The signal for the C-1 carbon, bonded to the two phenyl groups, will be a prominent downfield peak.

  • Aliphatic Carbons: Four distinct signals are expected for the C-2, C-3, C-4, and C-5 carbons of the pentyl chain.

PubChem confirms the availability of ¹³C NMR spectra for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For this compound, the spectrum is dominated by C-H and C=C stretching and bending vibrations.

  • Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong bands will be present just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Characteristic peaks will be observed in the 1600-1450 cm⁻¹ region.

  • C-H Bending: Vibrations for the CH₂ and CH₃ groups will be visible in the 1465-1375 cm⁻¹ range.

Vapor phase IR spectra for this compound are available for reference.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 224.34.[1][2]

  • Major Fragments: A prominent fragment is expected at m/z = 167, corresponding to the loss of a butyl group (C₄H₉) to form the stable diphenylmethyl cation [(C₆H₅)₂CH]⁺. This is often the base peak. Other fragments from the cleavage of the pentyl chain will also be present.[1]

Synthesis and Reactivity

A common and effective method for synthesizing 1,1-diarylalkanes is through a Friedel-Crafts alkylation reaction. This involves the acid-catalyzed reaction of an alkylating agent with an aromatic ring.

Representative Synthesis Workflow Benzene Benzene (Excess) Reaction Friedel-Crafts Alkylation Benzene->Reaction Valeraldehyde Valeraldehyde Valeraldehyde->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃ or Ionic Liquid) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on established methods for similar structures, such as the synthesis of 1,1-diphenylethane using ionic liquids, which offers a more environmentally benign alternative to traditional Lewis acids.[7]

  • Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add the Lewis acid catalyst (e.g., anhydrous aluminum chloride or a suitable ionic liquid).

  • Solvent and Reagent Addition: Add an excess of dry benzene to the flask, which serves as both a reactant and a solvent. Cool the mixture in an ice bath to 0-5 °C.

  • Alkylation: Slowly add valeraldehyde (pentanal) dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents an uncontrolled exothermic reaction and minimizes side-product formation.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This step neutralizes the catalyst and separates the aqueous and organic layers.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. This self-validating washing process ensures the removal of all acidic residues.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][8][9]

Table 3: GHS Hazard Information for this compound

Hazard Class Code Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [1][9]
Aquatic Hazard, Acute H400 Very toxic to aquatic life [1]

| Aquatic Hazard, Chronic | H410 | Very toxic to aquatic life with long lasting effects |[1][9] |

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release to the environment.[9]

Conclusion

This compound is a well-defined aromatic hydrocarbon with distinct structural and physicochemical properties. Its high lipophilicity and chemical stability are key features relevant to various scientific disciplines. The analytical techniques of NMR, IR, and mass spectrometry provide a robust framework for its identification and characterization. While its synthesis can be achieved through standard organic chemistry reactions like Friedel-Crafts alkylation, proper safety protocols must be strictly followed due to its oral toxicity and significant environmental hazards. This guide provides the foundational technical knowledge required for researchers and scientists to confidently handle and utilize this compound in their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137174, this compound. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite (n.d.). This compound (C17H20). Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137171, 1,5-Diphenylpentane. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 1,5-Diphenylpentane. In NIST Chemistry WebBook. Retrieved from [Link]

  • JX NIPPON CHEMICAL TEXAS INC. (n.d.). 1,1-DIPHENYLETHANE Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 226168, 1,5-Diphenylpentane-1,5-diol. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11918, 1,1-Diphenylethane. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 1,4-Diphenyl-1-pentanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 1,5-Diphenylpentane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Benzene, 1,1'-(1,4-butanediyl)bis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141286751, 1,4-Diphenylpentane-1,2-dione. Retrieved from [Link]

  • Google Patents (n.d.). CN105418348A - Preparation method of 1,1-diphenyl ethane.
  • Ye, J., et al. (2016). Continuous probing of cold complex molecules with infrared frequency comb spectroscopy. JILA - University of Colorado Boulder. Retrieved from [Link]

  • ResearchGate (n.d.). 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). Retrieved from [Link]

  • Maeda, A., et al. (2014). Time-resolved IR spectroscopy of 1,3-dicyanophenylcyclopentane-1,3-diyl diradicals: CN stretching wavenumber as a vibrational signature of radical character. PubMed. Retrieved from [Link]

  • Asadi, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Identification

1,1-Diphenylpentane is an aromatic hydrocarbon characterized by a pentane chain with two phenyl group substituents attached to the first carbon atom. Its chemical structure lends it to applications as a non-polar solvent and as an intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications in research and development.

Chemical Abstract Service (CAS) Number: 1726-12-1[1][2][3]

International Union of Pure and Applied Chemistry (IUPAC) Name: 1-phenylpentylbenzene[1]

Synonyms: Benzene, 1,1'-pentylidenebis-; pentane-1,1-diyldibenzene[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₇H₂₀[1][2]
Molecular Weight 224.34 g/mol [1]
Boiling Point 138-139 °C at 15 mmHg[4]
Melting Point -12 °C[5]
Appearance Not specified, likely a liquid at room temperature[6]
Solubility Low solubility in water, soluble in organic solvents[6]

Safety and Hazard Information:

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][4] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[4] It should be used in a well-ventilated area.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method is the Grignard reaction, which involves the nucleophilic attack of a Grignard reagent on a suitable carbonyl compound.[7] An alternative approach is the Friedel-Crafts alkylation.[8]

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from valerophenone and phenylmagnesium bromide. The Grignard reagent is prepared in situ from bromobenzene and magnesium turnings.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Valerophenone

  • 3M Hydrochloric acid

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, heating mantle, and magnetic stirrer

Step-by-Step Methodology:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Place magnesium turnings in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small volume of anhydrous diethyl ether.

    • In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Valerophenone:

    • Prepare a solution of valerophenone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the valerophenone solution dropwise to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution, followed by 3M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Addition Reaction cluster_workup Workup & Purification Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Magnesium Turnings Mg->Grignard Ether1 Anhydrous Ether Ether1->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Valerophenone Valerophenone Valerophenone->Intermediate Ether2 Anhydrous Ether Ether2->Intermediate Acid Acidic Workup (HCl / NH4Cl) Intermediate->Acid Extraction Solvent Extraction Acid->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Grignard synthesis of this compound.

Potential Applications in Research and Drug Development

While there is limited specific information on the direct biological activity of this compound, its structure suggests several potential applications in a research and development context.

  • Chemical Intermediate: The diphenylalkane scaffold is a common motif in medicinal chemistry. This compound can serve as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic properties. The two phenyl rings can be functionalized to explore structure-activity relationships in drug design.

  • Non-Polar Solvent: Similar to other aromatic hydrocarbons like 1,1-diphenylethane, this compound is a non-polar compound.[6] This property makes it a potential solvent for reactions involving non-polar reagents and for the purification of non-polar products.

  • Bioisostere Research: The diphenylmethyl group is a key structural feature in many centrally acting drugs. While not a direct bioisostere itself, the synthesis and modification of this compound and its derivatives could be used in studies exploring the spatial and electronic requirements of receptor binding sites where such lipophilic interactions are important.

Conclusion

This compound is a well-defined chemical entity with established synthesis routes. Its primary utility for researchers in drug development and organic synthesis lies in its potential as a versatile chemical intermediate and a non-polar solvent. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of this compound in a laboratory setting.

References

  • Chem LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

  • Nippon Chemical Texas Inc. (n.d.). 1,1-DIPHENYLETHANE. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418348A - Preparation method of 1,1-diphenyl ethane.
  • Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 1,1-Diphenylethane | CAS#:612-00-0. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Diphenylpentane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Diphenylethane. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,5-Diphenylpentane. NIST WebBook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Junyuan Petroleum Group. (2022, March 4). The classification and size order of polar solvents. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Diphenylpentane-1,5-diol. PubChem. Retrieved from [Link]

  • Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2019). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 18(2), 857–866. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,1-Diphenylpentane from Benzene and Valeraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenylpentane, a valuable fine chemical intermediate, from the readily available starting materials, benzene and valeraldehyde. The core of this synthesis is the acid-catalyzed electrophilic aromatic substitution, a variant of the classical Friedel-Crafts reaction. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary purification and characterization techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical guidance.

Introduction: The Significance of 1,1-Diphenylalkanes

1,1-Diphenylalkane moieties are prevalent structural motifs in a variety of biologically active molecules and functional materials. Their unique steric and electronic properties can impart desirable pharmacological or material science characteristics. The synthesis of this compound, in particular, serves as an excellent case study for the construction of geminal diarylalkanes, a class of compounds with applications in areas such as fluorescent probes and as precursors for more complex molecular architectures.

The chosen synthetic strategy, the reaction of benzene with valeraldehyde, represents an atom-economical and convergent approach to the target molecule. This guide will elucidate the critical parameters of this reaction, providing the reader with the knowledge to not only replicate the synthesis but also to adapt it for analogous transformations.

Reaction Mechanism: A Double Friedel-Crafts Alkylation Cascade

The formation of this compound from benzene and valeraldehyde proceeds via a two-step electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis or Brønsted acid.

Step 1: Initial Hydroxyalkylation

The reaction is initiated by the activation of the valeraldehyde carbonyl group by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This coordination polarizes the carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic. Benzene, acting as the nucleophile, then attacks the activated carbonyl carbon. This is followed by protonation of the resulting intermediate during aqueous workup to yield a secondary alcohol, 1-phenylpentan-1-ol.

Step 2: Formation of a Benzylic Carbocation and Second Alkylation

Under the acidic conditions, the newly formed 1-phenylpentan-1-ol is protonated at the hydroxyl group, forming a good leaving group (water). The departure of water generates a resonance-stabilized secondary benzylic carbocation. This carbocation is a potent electrophile that readily undergoes a second Friedel-Crafts alkylation with another molecule of benzene. The subsequent deprotonation of the arenium ion intermediate restores aromaticity and yields the final product, this compound.

Reaction Mechanism Benzene1 Benzene ActivatedComplex Activated Carbonyl Complex Benzene1->ActivatedComplex Nucleophilic Attack Valeraldehyde Valeraldehyde Valeraldehyde->ActivatedComplex Coordination LewisAcid AlCl₃ (Lewis Acid) LewisAcid->ActivatedComplex Phenylpentanol 1-Phenylpentan-1-ol ActivatedComplex->Phenylpentanol Workup (H₂O) ProtonatedAlcohol Protonated Alcohol Phenylpentanol->ProtonatedAlcohol Proton H⁺ Proton->ProtonatedAlcohol Water H₂O ProtonatedAlcohol->Water Carbocation Benzylic Carbocation ProtonatedAlcohol->Carbocation AreniumIon Arenium Ion Intermediate Carbocation->AreniumIon Benzene2 Benzene Benzene2->AreniumIon Second Alkylation Product This compound AreniumIon->Product -H⁺

Caption: The reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentSpecifications
BenzeneAnhydrous, analytical grade
ValeraldehydeReagent grade, freshly distilled
Aluminum Chloride (AlCl₃)Anhydrous, powder
Dichloromethane (CH₂Cl₂)Anhydrous, analytical grade
Hydrochloric Acid (HCl)Concentrated (37%) and 1 M solutions
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Granular
Round-bottom flaskThree-necked, 500 mL
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel500 mL
Rotary evaporator
Vacuum distillation setup
Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

  • Charging the Flask: To the flask, add anhydrous benzene (200 mL, a large excess to serve as both reactant and solvent) and anhydrous aluminum chloride (26.7 g, 0.2 mol). Cool the mixture in an ice bath with stirring.

  • Addition of Valeraldehyde: In the dropping funnel, place valeraldehyde (8.6 g, 0.1 mol) dissolved in a small amount of anhydrous benzene (20 mL). Add the valeraldehyde solution dropwise to the stirred benzene/AlCl₃ mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker with stirring. This will hydrolyze the aluminum chloride complexes.

  • Workup: Transfer the mixture to a separatory funnel. Add 50 mL of 1 M HCl to dissolve any remaining aluminum salts. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and dichloromethane using a rotary evaporator.

Purification and Characterization

Purification

The crude product is purified by vacuum distillation . This technique is suitable for separating the high-boiling this compound from any non-volatile impurities and lower-boiling side products.

Purification and Characterization Workflow CrudeProduct Crude this compound Purification Vacuum Distillation CrudeProduct->Purification PureProduct Purified this compound Purification->PureProduct NMR ¹H and ¹³C NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR Infrared Spectroscopy PureProduct->IR Characterization Structural Confirmation NMR->Characterization MS->Characterization IR->Characterization

Caption: Workflow for the purification and characterization of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, a triplet for the methine proton (CH), and multiplets for the protons of the pentyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the methine carbon, and the carbons of the pentyl chain.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (C₁₇H₂₀, MW = 224.34 g/mol ). The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Potential Side Reactions and Considerations

  • Polyalkylation: Since the product, this compound, is still reactive towards electrophilic substitution, there is a possibility of further alkylation on the phenyl rings. Using a large excess of benzene helps to minimize this side reaction.[1]

  • Rearrangement: While the secondary benzylic carbocation intermediate is relatively stable, rearrangements are a known issue in Friedel-Crafts alkylations.[1] However, in this specific case, significant rearrangement is not expected.

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture. Therefore, anhydrous conditions are crucial for the success of the reaction.

Conclusion

The synthesis of this compound from benzene and valeraldehyde is a robust and illustrative example of a Friedel-Crafts reaction. By understanding the underlying mechanism and carefully controlling the reaction conditions, this valuable compound can be prepared in good yield. The protocol and insights provided in this guide are intended to be a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this and related geminal diarylalkanes.

References

  • Gabdullin, A. M., Yulbarisov, A. B., Kadikova, R. N., & Ramazanov, I. R. (2024). A new method for the production of 1,1-diphenylalkanes based on Ta-mediated arylation of aldehydes using benzene. ChemRxiv. [Link]

  • Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

A Spectroscopic Guide to 1,1-Diphenylpentane: Structural Elucidation through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1-diphenylpentane, a key organic compound. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its unambiguous identification and structural confirmation.

Introduction

This compound (CAS No. 1726-12-1), with the molecular formula C₁₇H₂₀, is an aromatic hydrocarbon. Accurate structural elucidation of such molecules is paramount in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide will delve into the principles and experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to build a complete structural picture of this compound.

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecule's structure.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol

A typical ¹H NMR spectrum is acquired by dissolving a small sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a high-field NMR spectrometer, for instance, at a frequency of 400 MHz.

Data Interpretation

Based on the structure of this compound, the following proton signals are expected:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.10Multiplet10HAromatic protons (C₆H₅)
~ 3.80Triplet1HMethine proton (-CH(Ph)₂)
~ 1.90Multiplet2HMethylene protons (-CH-CH₂ -)
~ 1.30 - 1.20Multiplet4HMethylene protons (-CH₂-CH₂ -CH₂ -CH₃)
~ 0.85Triplet3HMethyl protons (-CH₃)

The aromatic protons of the two phenyl groups are expected to appear as a complex multiplet in the downfield region (δ 7.10-7.30 ppm) due to their varied electronic environments. The single methine proton, being attached to two electron-withdrawing phenyl groups, will be shifted downfield to around δ 3.80 ppm and will appear as a triplet due to coupling with the adjacent methylene group. The methylene and methyl protons of the pentyl chain will appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the phenyl groups and neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A broadband proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation

The expected chemical shifts for the carbon atoms in this compound are as follows:

Chemical Shift (δ, ppm)Assignment
~ 145Quaternary aromatic carbons (ipso-C)
~ 128 - 126Aromatic CH carbons
~ 55Methine carbon (-C H(Ph)₂)
~ 40Methylene carbon (-CH-C H₂-)
~ 31Methylene carbon (-CH₂-C H₂-CH₂-CH₃)
~ 23Methylene carbon (-CH₂-CH₂-C H₂-CH₃)
~ 14Methyl carbon (-C H₃)

The ipso-carbons of the phenyl rings, directly attached to the pentyl chain, will appear at the most downfield chemical shift in the aromatic region. The other aromatic carbons will resonate in the typical range of δ 126-128 ppm. The benzylic methine carbon will be significantly downfield due to the attachment of two phenyl groups. The aliphatic carbons of the pentyl chain will appear at progressively higher fields as their distance from the electron-withdrawing phenyl groups increases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

An IR spectrum of this compound can be obtained by placing a small amount of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer.

Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic
1600, 1495, 1450C=C stretchAromatic Ring
750 - 700C-H bendMonosubstituted Benzene

The presence of sharp peaks in the 3000-3100 cm⁻¹ region is indicative of the aromatic C-H stretching vibrations. The absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic pentyl chain. The characteristic aromatic ring skeletal vibrations (C=C stretching) are expected to appear around 1600, 1495, and 1450 cm⁻¹. Strong bands in the 700-750 cm⁻¹ region are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring, confirming the presence of the two phenyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol

A mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (224.34 g/mol ). The fragmentation pattern is crucial for confirming the structure. Key expected fragments and their mass-to-charge ratios (m/z) are:

m/zIon
224[C₁₇H₂₀]⁺ (Molecular Ion)
167[C₁₃H₁₁]⁺ (Diphenylmethyl cation)
165[C₁₃H₉]⁺ (Fluorenyl cation)
152[C₁₂H₈]⁺ (Biphenylene)

The base peak is expected to be at m/z 167, corresponding to the highly stable diphenylmethyl cation, formed by the cleavage of the bond between the methine carbon and the butyl group.[1] Further fragmentation can lead to the formation of the fluorenyl cation (m/z 165) and other smaller aromatic fragments.[1]

Caption: Key Fragmentation Pathway of this compound in Mass Spectrometry.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and synergistic approach for the unambiguous structural elucidation of this compound. Each technique offers unique and complementary information. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic and aliphatic moieties), and mass spectrometry determines the molecular weight and provides characteristic fragmentation patterns that corroborate the proposed structure. This comprehensive spectroscopic analysis serves as a cornerstone for the reliable identification and characterization of this compound in various scientific and industrial applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. Mass Spectrum of this compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

An In-depth Technical Guide to 1,1-Diphenylpentane: Molecular Characteristics and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the fundamental molecular and physical properties of 1,1-Diphenylpentane. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its application in experimental and developmental contexts.

Core Molecular Attributes

This compound is an aromatic hydrocarbon characterized by a pentane chain with two phenyl group substituents attached to the first carbon atom. This structure dictates its physicochemical behavior and potential applications in organic synthesis and as a building block in more complex molecules.

Chemical Formula

The molecular formula for this compound is C₁₇H₂₀ .[1][2] This formula is derived from its structure, which consists of 17 carbon atoms and 20 hydrogen atoms.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. The calculated molecular weight is 224.34 g/mol .[1][2][3]

The calculation is based on the atomic weights of its constituent elements:

  • Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

  • Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

  • Total Molecular Weight: 204.187 + 20.160 = 224.347 g/mol

This value is consistent across major chemical databases.[1][2][4][5]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₀PubChem[1], Santa Cruz Biotechnology[2]
Molecular Weight 224.34 g/mol PubChem[1], Parchem[3]
CAS Number 1726-12-1PubChem[1], Santa Cruz Biotechnology[2]
IUPAC Name 1-phenylpentylbenzenePubChem[1]
Boiling Point 138-139 °C at 15 mmHgParchem[3]
Melting Point -12 °CStenutz[4]

Structural Representation

The spatial arrangement of atoms within this compound is fundamental to understanding its reactivity and interactions with other molecules. The following diagram illustrates the chemical structure.

Caption: Chemical structure of this compound.

Synonyms and Identifiers

In scientific literature and commercial databases, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches.

  • Benzene, 1,1'-pentylidenebis-[1][3]

  • 1-phenylpentylbenzene[1][3]

  • (1-phenylpentyl)benzene[1]

  • Pentane-1,1-diyldibenzene[1]

The Chemical Abstracts Service (CAS) Registry Number, a unique identifier for chemical substances, is 1726-12-1 .[1][2]

Relevance in Research and Development

The non-polar nature of this compound, owing to its hydrocarbon structure, makes it soluble in organic solvents and largely insoluble in water. Its utility in drug development often lies in its role as a lipophilic scaffold or fragment. The two phenyl rings provide a rigid structure that can be functionalized to interact with biological targets, while the pentyl chain offers conformational flexibility.

Understanding the precise molecular weight is paramount for:

  • Accurate Dosing and Solution Preparation: Ensuring the correct molar concentrations in experimental assays.

  • Reaction Stoichiometry: Calculating the required amounts of reactants and predicting theoretical yields in synthetic procedures.

  • Analytical Characterization: Aiding in the interpretation of data from techniques such as mass spectrometry.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][1]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link][4]

  • National Institute of Standards and Technology. (n.d.). 1,5-Diphenylpentane. NIST WebBook. Retrieved from [Link][5]

Sources

Strategic Synthesis of 1,1-Diphenylpentane Derivatives via the Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive exploration of the Grignard reaction for the synthesis of 1,1-diphenylpentane derivatives, a structural motif of interest in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to dissect the underlying principles, causality of experimental choices, and optimization strategies essential for success in a research and development setting.

Foundational Principles: The Grignard Reagent as a Premier Carbon Nucleophile

Discovered by Victor Grignard in 1912, the reaction that bears his name remains one of the most powerful and versatile methods for carbon-carbon bond formation.[1][2] The core of this reaction is the Grignard reagent, an organomagnesium halide (R-MgX), typically formed by the reaction of an organic halide with magnesium metal in an aprotic ethereal solvent.[3][4]

The profound nucleophilicity of the Grignard reagent stems from the inversion of polarity (umpolung) at the carbon atom. In a typical alkyl or aryl halide (R-X), the carbon is electrophilic. Upon insertion of magnesium, the highly electropositive metal imparts significant ionic character to the C-Mg bond, rendering the carbon atom strongly nucleophilic and basic, behaving much like a carbanion.[5][6] This potent nucleophile can then attack a wide range of electrophilic carbons, most notably the carbonyl carbon of aldehydes, ketones, and esters.[6][7]

For the synthesis of this compound derivatives, which are tertiary alcohols, the primary route involves the reaction of a ketone with a Grignard reagent.[8][9] Specifically, the synthesis of 1,1-diphenylpentan-1-ol is achieved by reacting pentanophenone (valerophenone) with phenylmagnesium bromide.

The Schlenk Equilibrium: Understanding the Reagent's True Nature

A Grignard reagent in solution is not merely the simple monomeric species RMgX. It exists in a dynamic equilibrium, known as the Schlenk equilibrium, with its corresponding dialkyl/diarylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[10][11]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.[10][12] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are critical, as they coordinate to the magnesium center, stabilizing the reagent.[3][12][13] This solvation is key to the reagent's reactivity; computational studies have shown that the dynamic exchange of solvent molecules on the magnesium atom facilitates the bond-breaking and bond-forming steps of the reaction.[13][14] For synthetic purposes, it is crucial to recognize that the solution contains multiple reactive species, although the monomeric RMgX is often considered the primary nucleophile.[10]

Reaction Mechanism: The Path to Tertiary Alcohols

The synthesis of 1,1-diphenylpentan-1-ol from pentanophenone and phenylmagnesium bromide proceeds via a two-stage mechanism: nucleophilic addition followed by acidic workup.

  • Nucleophilic Addition: The nucleophilic phenyl group from phenylmagnesium bromide attacks the electrophilic carbonyl carbon of pentanophenone. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[6][8]

  • Acidic Workup: This stable intermediate is then protonated in a subsequent step, typically by adding a mild acid source like a saturated aqueous solution of ammonium chloride (NH₄Cl), to yield the final tertiary alcohol product, 1,1-diphenylpentan-1-ol.[15][16]

The overall transformation is depicted below.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Pentanophenone Pentanophenone Intermediate Tetrahedral Mg-Alkoxide Intermediate Pentanophenone->Intermediate Nucleophilic Attack PhMgBr Phenylmagnesium Bromide PhMgBr->Intermediate Workup H₃O⁺ (Workup) Product 1,1-Diphenylpentan-1-ol Workup->Product Intermediate_ref->Product Protonation

Caption: General mechanism for the synthesis of 1,1-diphenylpentan-1-ol.

Critical Experimental Parameters and Causality

Success in a Grignard synthesis hinges on meticulous control of reaction conditions. The causality behind these choices is paramount for reproducibility and optimization.

Rigorous Exclusion of Protic Species

The 'Why': Grignard reagents are exceptionally strong bases.[2] Any compound with an acidic proton, most notably water, will react instantly with the Grignard reagent in an acid-base reaction.[17][18] This reaction is faster than the desired nucleophilic addition to the carbonyl, consuming the reagent and reducing the yield.

The 'How':

  • Glassware: All glassware must be scrupulously dried, typically by oven-drying at >120 °C for several hours or by flame-drying under an inert atmosphere immediately before use.[2][19][20]

  • Solvents: Anhydrous solvents, typically diethyl ether or THF, are mandatory. These should be obtained from a freshly opened container or purified by distillation from a suitable drying agent (e.g., sodium/benzophenone).[3][21]

  • Reagents: The starting ketone and aryl halide must also be anhydrous.

  • Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[22]

Initiation of Reagent Formation

The 'Why': Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the aryl halide from reaching the metal surface.[2][23] This layer must be disrupted to initiate the reaction.

The 'How':

  • Mechanical Activation: Gently crushing a few pieces of magnesium turnings with a glass rod in the reaction flask can expose a fresh metal surface.[24]

  • Chemical Activation: Adding a small crystal of iodine (I₂) is a common and effective method. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.[3][17]

  • Entrainment: A small amount of a more reactive halide, like 1,2-dibromoethane, can be used to initiate the reaction.

Temperature Control

The 'Why': The formation of the Grignard reagent and its subsequent reaction with the carbonyl are both highly exothermic processes.[17][22][25] Uncontrolled temperature can lead to several problems:

  • Runaway Reaction: Rapid boiling of the solvent (especially diethyl ether, b.p. ~35 °C) can cause pressure buildup and loss of solvent, potentially leading to a fire.[22][25]

  • Side Reactions: Higher temperatures can promote side reactions, such as Wurtz coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl, a common byproduct.[19][26]

The 'How':

  • Slow Addition: The aryl halide should be added slowly and dropwise to the magnesium suspension to control the rate of reagent formation.[22] Similarly, the ketone solution should be added dropwise to the prepared Grignard reagent.[15]

  • Cooling: An ice-water bath should be kept on hand to cool the reaction flask if the rate of reflux becomes too vigorous.[17][25] The addition of the ketone is typically performed at 0 °C to further moderate the reaction.[27]

The Workup Procedure

The 'Why': The workup step must accomplish two goals: protonate the magnesium alkoxide to form the alcohol and quench any excess Grignard reagent.[15] The choice of quenching agent is critical. While strong mineral acids can be used, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred. It is acidic enough to protonate the alkoxide but not so acidic that it causes side reactions like elimination, which can be a concern for some tertiary alcohols.[15]

The 'How':

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully add saturated aqueous NH₄Cl solution. This is also an exothermic process.[15]

  • The addition results in the formation of the alcohol and insoluble magnesium salts, which can be removed during the extraction phase.[15]

Experimental Workflow and Protocol

The following diagram and protocol outline a robust procedure for the synthesis of 1,1-diphenylpentan-1-ol.

G A Apparatus Prep: Oven/Flame-Dry Glassware Assemble under N₂/Ar B Grignard Formation: Add Mg turnings & ether Slowly add Bromobenzene Initiate (I₂) & Reflux A->B D Reaction: Cool Grignard to 0°C Add Pentanophenone dropwise Stir at RT B->D C Substrate Prep: Dissolve Pentanophenone in anhydrous ether C->D E Quench & Workup: Cool to 0°C Slowly add sat. aq. NH₄Cl D->E F Extraction: Separate layers Extract aqueous layer with ether (3x) E->F G Purification: Combine organic layers Wash with brine, dry (Na₂SO₄) Filter & Concentrate F->G H Final Product: Purify crude solid via recrystallization G->H

Caption: Experimental workflow for 1,1-diphenylpentan-1-ol synthesis.

Detailed Synthesis Protocol: 1,1-Diphenylpentan-1-ol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood.[22] Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn.[22][25] Diethyl ether is extremely flammable.[17]

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene, anhydrous

  • Pentanophenone (Valerophenone), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or N₂/Ar inlet), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equiv).

    • Add a small volume of anhydrous Et₂O, just enough to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equiv) in anhydrous Et₂O.

    • Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension. If the reaction does not start (indicated by cloudiness and gentle bubbling), add one small crystal of iodine and warm the flask gently.[24][28]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[20]

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey/brown solution is the phenylmagnesium bromide reagent.[1]

  • Reaction with Ketone:

    • Prepare a solution of pentanophenone (1.0 equiv) in anhydrous Et₂O in a separate dry flask.

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

    • Transfer the pentanophenone solution to the dropping funnel and add it dropwise to the stirred Grignard solution at 0 °C.[1]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15]

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[15][27] Stir until the solids are mostly dissolved or become a manageable slurry.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with fresh portions of Et₂O.[15]

    • Combine all the organic extracts and wash them once with brine.[15] This helps to remove the bulk of dissolved water.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

  • Final Purification: The crude 1,1-diphenylpentan-1-ol, often an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes).

Data and Troubleshooting

Summary of Reaction Parameters
ParameterRecommended ConditionRationale / Key Insight
Stoichiometry Phenylmagnesium Bromide: 1.1 - 1.2 equivA slight excess ensures complete consumption of the limiting ketone.
Pentanophenone: 1.0 equivLimiting reagent.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are required to solvate and stabilize the Grignard reagent.[3][5] THF has a higher boiling point and may be preferred for less reactive halides.[22]
Temperature Reagent Formation: Reflux (~35°C in Et₂O)Exothermic process; rate is controlled by dropwise addition.
Ketone Addition: 0 °C to RTInitial cooling controls the exotherm, followed by stirring at RT to ensure completion.[1]
Typical Yield 70-90%Yield is highly dependent on the exclusion of moisture and control of side reactions.
Common Issues and Solutions
IssueProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate Passivated MgO layer on magnesium; residual moisture.Add a crystal of iodine; crush the magnesium; ensure all glassware and reagents are scrupulously dry.[26][29]
Low Yield of Product Incomplete reaction; premature quenching of the Grignard reagent by moisture or acidic impurities.Ensure rigorous anhydrous conditions; extend reaction time and monitor by TLC; titrate the Grignard reagent to determine its exact concentration before use.[21][29]
Significant Biphenyl Byproduct High local concentration of bromobenzene during reagent formation; high temperature.Add bromobenzene solution slowly and dropwise to the magnesium; maintain gentle reflux and avoid overheating.[19][26]
Unreacted Ketone Present Insufficient Grignard reagent (due to quenching or incomplete formation); insufficient reaction time.Use a slight excess of Grignard reagent (1.1-1.2 equiv); allow the reaction to stir longer at room temperature.[26]

Conclusion

The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a reliable and powerful route to complex molecules like this compound derivatives. Success is not merely a matter of following steps but of understanding the causality behind each experimental choice. By rigorously controlling moisture, temperature, and reagent stoichiometry, and by appreciating the dynamic nature of the Grignard reagent itself, researchers can consistently achieve high yields and purity. This guide provides the foundational knowledge and practical protocols necessary to leverage this classic reaction with precision and confidence in a modern research environment.

References

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Department of Chemistry, University of Missouri-St. Louis. [Link]

  • phenylmagnesium bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Schlenk Equilibrium Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Synthesis of Phenyl magnesium bromide. PrepChem.com. [Link]

  • Phenylmagnesium bromide. Wikipedia. [Link]

  • What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. University of Nebraska-Lincoln. [Link]

  • Schlenk equilibrium. Wikipedia. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. [Link]

  • Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC - NIH. [Link]

  • How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. PubMed. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Irvine. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Grignard Synthesis of Triphenylmethanol. Swarthmore College. [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

  • Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education. [Link]

  • Grignard Reaction Mechanism. BYJU'S. [Link]

  • Grignard Reaction. University of Houston-Downtown. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. pubs.acs.org. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ResearchGate. [Link]

  • Grignard Reaction - Common Conditions. The Organic Synthesis Archive. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Toronto. [Link]

  • Optimization of the 1,2-addition of Grignard reagents to ketone 1. ResearchGate. [Link]

  • A Grignard reaction of phenylmagnesium bromide with 3-pentanone gives 3. Chegg. [Link]

  • The Grignard Reaction. Chemistry at Winthrop University. [Link]

  • 3-methyl-3-phenyl-1-pentene. Organic Syntheses. [Link]

  • EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. [Link]

Sources

Methodological & Application

Gas chromatography method for 1,1-Diphenylpentane analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gas Chromatographic Analysis of 1,1-Diphenylpentane

Abstract

This application note presents a detailed and robust method for the quantitative analysis of this compound using gas chromatography with flame ionization detection (GC-FID). As an aromatic hydrocarbon, the precise quantification of this compound is essential in various fields, including chemical synthesis, quality control, and research and development. This guide provides a comprehensive protocol covering sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. A confirmatory method using gas chromatography-mass spectrometry (GC-MS) is also discussed.

Introduction and Analytical Principle

This compound (C₁₇H₂₀) is a semi-volatile aromatic hydrocarbon. Gas chromatography (GC) is the premier analytical technique for separating and quantifying such volatile and semi-volatile compounds. The principle of this method relies on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

The separation is governed by the analyte's boiling point and its specific interactions with the stationary phase. For this compound, a non-polar compound, a "like-dissolves-like" approach is used, employing a non-polar stationary phase.[1][2] Elution order on such columns generally follows the boiling points of the analytes.[3][4] Temperature programming, the gradual increase of the column temperature during the analysis, is critical.[5][6] It ensures that analytes with a wide range of boiling points can be analyzed in a single run, producing sharp, symmetrical peaks for better resolution and sensitivity.[7][8]

Experimental Methodology

Materials and Reagents
  • Analyte: this compound standard (≥99% purity)

  • Solvent: High-purity Hexane or Dichloromethane (GC grade or equivalent)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[8]

  • Pipettes and Glassware: Calibrated volumetric flasks and micropipettes for accurate dilutions.

Instrumentation
  • Gas Chromatograph: An Agilent 6890 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[9]

  • GC Column: A non-polar capillary column, such as a DB-1, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2][10] These columns, typically featuring a 5% Phenyl / 95% Dimethylpolysiloxane phase, offer excellent selectivity for aromatic hydrocarbons.

  • Carrier Gas: Helium (99.999% purity or higher)

  • Data System: Chromatography data acquisition and processing software.

Standard and Sample Preparation Protocol

Accurate preparation is fundamental to quantitative analysis. All solutions should be prepared in a well-ventilated fume hood.

  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound standard.

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane. Mix thoroughly. This solution should be stored in a tightly sealed vial at 4°C.

  • Working Calibration Standards:

    • Perform serial dilutions of the Primary Stock Standard to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

    • For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with hexane.

    • Transfer each standard to a labeled 2 mL GC vial.

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For liquid samples expected to contain this compound, dilute an accurately measured volume or weight of the sample in hexane to bring the expected concentration into the calibration range (1-100 µg/mL).[11][12]

    • If the sample contains particulates, it must be filtered through a 0.45 µm PTFE syringe filter to prevent clogging of the injector and column.[13]

    • For complex matrices, a sample cleanup step like solid-phase extraction (SPE) may be required to remove interferences.[13][14]

Gas Chromatography (GC-FID) Method

Rationale for Parameter Selection
  • Inlet Temperature: Set high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation.

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column. This prevents column overload, which can cause peak distortion, and ensures sharp, symmetrical peaks suitable for quantification.[12]

  • Oven Temperature Program: The program starts at a relatively low temperature to focus the analyte at the head of the column. The temperature is then ramped to elute the this compound in a reasonable time with good peak shape. A final hold ensures that any less volatile components are eluted from the column.[7]

  • FID Temperature: The detector temperature must be higher than the final oven temperature to prevent condensation of the analyte and ensure a stable signal.

Instrument Parameters

The following table summarizes the recommended starting parameters for the GC-FID analysis.

ParameterRecommended Setting
GC System Agilent 6890 or equivalent with FID
Column 5% Phenyl Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow Mode at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Mode Split
Split Ratio 50:1 (can be optimized based on sample concentration)
Injection Volume 1 µL
Oven Program
  Initial Temp80 °C, hold for 1 minute
  Ramp Rate15 °C/min to 280 °C
  Final HoldHold at 280 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

GC-MS Method for Identity Confirmation

For unequivocal confirmation of this compound, especially in complex matrices, analysis by GC-MS is recommended. The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

The GC parameters can remain largely the same as for the FID method. The key difference is the detector.

ParameterRecommended Setting
Mass Spectrometer Agilent 5977 or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Mass Scan Range 40 - 450 amu
Solvent Delay 3 minutes (to protect the filament from the solvent)

Data Analysis and Expected Results

  • Quantification: Using the data from the analysis of the calibration standards, construct a calibration curve by plotting peak area versus concentration. Perform a linear regression on the data. The concentration of this compound in the prepared samples can then be calculated from this curve. The response of the FID is generally linear over a wide range for hydrocarbons.[15]

  • Expected Outcome: Under the specified conditions, this compound should elute as a sharp, symmetrical peak. The exact retention time will be specific to the system but should be highly reproducible.

  • Method Validation: For routine use, the method should be validated to demonstrate its suitability. This includes assessing linearity (R² > 0.995), precision (RSD < 15%), accuracy, and determining the limit of detection (LOD) and limit of quantification (LOQ).

Workflow and Troubleshooting

Analytical Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard / Measure Sample B Dissolve & Dilute in Hexane A->B C Transfer to Autosampler Vial B->C D Inject 1 µL into GC Inlet C->D Load into Autosampler E Vaporization & Separation in GC Column D->E F Detection (FID or MS) E->F G Integrate Peak Area F->G Acquire Signal H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for GC analysis of this compound.

Common Troubleshooting Guide
IssuePotential CauseSuggested Solution
No Peak / Small Peak Syringe issue; incorrect injection volume; sample too dilute.Check syringe; verify autosampler sequence and injection volume; prepare a more concentrated sample.
Broad Peaks Column overload; oven temperature too low; carrier gas flow rate incorrect.Dilute the sample; increase initial oven temperature or ramp rate; verify carrier gas flow settings.[11]
Peak Tailing Active sites in the inlet liner or column; column contamination.Use a deactivated liner; replace septum; trim the first few cm of the column or bake out the column.
Split Peaks Improper injection technique; column damage; co-eluting impurity.Ensure proper syringe installation and injection speed; check for column breakage; confirm peak purity with GC-MS.
Shifting Retention Leak in the system; inconsistent oven temperature; column degradation.Perform a leak check; verify oven temperature calibration; condition or replace the column.

References

  • Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
  • MDPI. (2018). Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process.
  • Phenomenex. (2025). Temperature Programming for Better GC Results.
  • LCGC International. (2017). The Secrets of Successful Temperature Programming.
  • University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ALWSCI. (2023). What Is Temperature Programming in Gas Chromatography?.
  • Diehl, J. W., & Di Sanzo, F. P. (2005). Determination of aromatic hydrocarbons in gasolines by flow modulated comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1080(2), 157–165.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
  • Collection of Czechoslovak Chemical Communications. (1989). Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography.
  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation.
  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • Diehl, J. W., & Di Sanzo, F. P. (2005). Determination of aromatic hydrocarbons in gasolines by flow modulated comprehensive two-dimensional gas chromatography. Journal of Chromatography A.
  • MIT OpenCourseWare. (n.d.). GC Sample Preparation Guide.
  • Lowry, Z.K. (2020). Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography. U.S. Geological Survey.
  • ResearchGate. (2007). A Screening Method for Polycyclic Aromatic Hydrocarbons Determination in Water by Headspace SPME with GC-FID.
  • Thermo Fisher Scientific. (n.d.). GC Columns and Accessories.
  • LCGC International. (2015). Pragmatic Rules for GC Column Selection.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Shimadzu. (n.d.). Gas Chromatography Analytical Methods for Teaching Laboratories.
  • BenchChem. (2025). Application Note: Gas Chromatography Analysis of 1,1-Dimethylcyclopentane.
  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry.

Sources

Application Notes and Protocols: 1,1-Diphenylpentane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,1-Diphenylpentane, a hydrocarbon featuring a pentyl chain attached to a diphenylmethyl moiety, presents itself as a valuable yet underutilized synthon. The core utility of this molecule lies in the pronounced acidity of the benzylic proton at the C-1 position, doubly stabilized by the two adjacent phenyl rings. Deprotonation at this site generates a resonance-stabilized carbanion, a potent nucleophile that can engage in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Concept: The 1,1-Diphenylpentyl Anion

The synthetic utility of this compound is almost exclusively derived from the generation of its corresponding carbanion, the 1,1-diphenylpentyl anion. The two phenyl groups effectively delocalize the negative charge through resonance, significantly increasing the acidity of the benzylic C-H bond compared to a simple alkane. This allows for facile deprotonation with a variety of strong bases, most commonly organolithium reagents such as n-butyllithium (n-BuLi).

The generation of this carbanion is a critical step that opens the door to a plethora of subsequent functionalization reactions. The choice of base, solvent, and temperature is crucial for the efficient and clean formation of the anion, minimizing side reactions.

Carbanion_Formation cluster_products Products This compound This compound 1,1-Diphenylpentyl Anion 1,1-Diphenylpentyl Anion This compound->1,1-Diphenylpentyl Anion Deprotonation Base (e.g., n-BuLi) Base (e.g., n-BuLi) Base (e.g., n-BuLi)->1,1-Diphenylpentyl Anion Conjugate Acid (e.g., Butane) Conjugate Acid (e.g., Butane) Epoxide_Opening cluster_reactants Reactants 1,1-Diphenylpentyl Anion 1,1-Diphenylpentyl Anion Alkoxide Intermediate Alkoxide Intermediate 1,1-Diphenylpentyl Anion->Alkoxide Intermediate Nucleophilic Attack Ethylene Oxide Ethylene Oxide Ethylene Oxide->Alkoxide Intermediate γ-Hydroxy Alcohol γ-Hydroxy Alcohol Alkoxide Intermediate->γ-Hydroxy Alcohol Protonation (Workup) Indane_Synthesis Functionalized Precursor Functionalized Precursor Intermediate with Leaving Group Intermediate with Leaving Group Functionalized Precursor->Intermediate with Leaving Group Functional Group Manipulation Carbanion Intermediate Carbanion Intermediate Intermediate with Leaving Group->Carbanion Intermediate Deprotonation Substituted Indane Substituted Indane Carbanion Intermediate->Substituted Indane Intramolecular Cyclization

Experimental protocol for the synthesis of 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 1,1-Diphenylpentane

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The methodology is designed for researchers in organic chemistry, medicinal chemistry, and materials science. The chosen synthetic pathway involves a Grignard reaction between phenylmagnesium bromide and a pentanoic acid ester to form the intermediate 1,1-diphenyl-1-pentanol, followed by an ionic hydrogenation to yield the final product. This route is favored over alternatives like direct Friedel-Crafts alkylation to prevent isomeric impurities arising from carbocation rearrangements and polyalkylation.[1][2] This guide offers a detailed, step-by-step procedure, including reaction mechanisms, safety protocols, purification techniques, and troubleshooting, to ensure a reproducible and high-yield synthesis.

Introduction

This compound (CAS RN: 1726-12-1) is an alkylated aromatic hydrocarbon.[3][4] Molecules with diphenylalkane scaffolds are of interest in various fields, including medicinal chemistry and materials science, due to their unique structural and electronic properties. An efficient and selective synthesis is paramount for further research and application.

While several methods can be conceptualized for constructing this molecule, this protocol details a robust two-step approach:

  • Grignard Reaction: The addition of two equivalents of a phenyl Grignard reagent to an ester of pentanoic acid (valeric acid) to form a tertiary alcohol, 1,1-diphenyl-1-pentanol. The Grignard reaction is a powerful and versatile carbon-carbon bond-forming reaction.[5]

  • Reductive Dehydroxylation: The reduction of the benzylic tertiary alcohol to the corresponding alkane.

This strategy offers superior control over the final product's constitution compared to a one-step Friedel-Crafts alkylation of benzene with a five-carbon electrophile, which is notoriously susceptible to producing a mixture of isomers.[6]

Overall Reaction Scheme

Step 1: Grignard Reaction

Chemical reaction showing methyl pentanoate reacting with two equivalents of Phenylmagnesium Bromide (PhMgBr) in THF, followed by an acidic workup (H₃O⁺) to yield 1,1-diphenyl-1-pentanol.

Step 2: Ionic Hydrogenation (Reduction)

Chemical reaction showing 1,1-diphenyl-1-pentanol reacting with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield this compound.

Part 1: Synthesis of 1,1-Diphenyl-1-pentanol via Grignard Reaction

This stage involves the in situ preparation of phenylmagnesium bromide, which then acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of methyl pentanoate twice. The first addition results in an unstable hemiketal which eliminates a methoxide ion to form valerophenone in situ. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a magnesium alkoxide intermediate.[7] An acidic workup then protonates the alkoxide to yield the tertiary alcohol.[5]

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityNotes
Magnesium Turnings7439-95-424.315.35 g (0.22 mol)Must be dry.
Bromobenzene108-86-1157.0131.4 g (21.1 mL, 0.20 mol)Anhydrous grade.
Methyl Pentanoate624-24-8116.1611.6 g (13.2 mL, 0.10 mol)Anhydrous grade.
Diethyl Ether (anhydrous)60-29-774.12300 mLAnhydrous, inhibitor-free.
Iodine7553-56-2253.811-2 small crystalsTo initiate the reaction.
Hydrochloric Acid (3M aq.)7647-01-036.46~150 mLFor workup.
Saturated NaCl solutionN/AN/A100 mLFor washing.
Anhydrous Sodium Sulfate7757-82-6142.04As neededFor drying.
Equipment
500 mL 3-neck round-bottom flask1Oven-dried.
Reflux condenser1Oven-dried.
250 mL dropping funnel1Oven-dried.
Magnetic stirrer and stir bar1
Heating mantle / Water bath1
Separatory funnel1
Experimental Protocol: Grignard Reaction
  • Apparatus Setup: Assemble the 3-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is thoroughly oven-dried to remove any trace of water, which would quench the Grignard reagent.[8] Place the magnesium turnings and a magnetic stir bar in the flask. Flame-dry the apparatus under a flow of dry nitrogen or argon and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • In the dropping funnel, prepare a solution of bromobenzene (31.4 g) in 100 mL of anhydrous diethyl ether.

    • Add approximately 20 mL of this solution to the magnesium turnings. The reaction should initiate, evidenced by cloudiness and gentle bubbling. If it does not start, add a small crystal of iodine and gently warm the flask.[9]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-45 minutes to ensure all the magnesium has reacted. The solution should appear grayish and slightly cloudy. Cool the flask to 0 °C using an ice bath.

  • Reaction with Ester:

    • Dissolve methyl pentanoate (11.6 g) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ester solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Extraction:

    • Cool the reaction flask again in a large ice bath. Slowly and carefully add 150 mL of 3M HCl dropwise to quench the reaction and dissolve the magnesium salts. An immiscible biphasic mixture will form.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 1,1-diphenyl-1-pentanol, typically as a viscous oil or low-melting solid. This intermediate is often pure enough for the next step.

Part 2: Reduction of 1,1-Diphenyl-1-pentanol to this compound

The reduction of the tertiary benzylic alcohol is achieved via ionic hydrogenation. Trifluoroacetic acid (TFA) protonates the hydroxyl group, which then departs as a water molecule to form a stable tertiary benzylic carbocation. This carbocation is then irreversibly reduced by triethylsilane, which acts as a hydride donor, to furnish the final alkane product.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityNotes
1,1-Diphenyl-1-pentanol3991-61-5240.34~0.10 mol (from Part 1)Crude product from above.
Triethylsilane (Et₃SiH)617-86-7116.2817.4 g (23.8 mL, 0.15 mol)
Trifluoroacetic Acid (TFA)76-05-1114.0257.0 g (38.5 mL, 0.50 mol)Highly corrosive. Handle in a fume hood.
Dichloromethane (DCM)75-09-284.93200 mLAnhydrous grade.
Saturated NaHCO₃ solutionN/AN/A~200 mLFor neutralization.
Anhydrous Sodium Sulfate7757-82-6142.04As neededFor drying.
Experimental Protocol: Reduction
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 1,1-diphenyl-1-pentanol from Part 1 in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • To the stirred solution, add triethylsilane (17.4 g).

    • Slowly add trifluoroacetic acid (57.0 g) dropwise over 30 minutes. The reaction is exothermic and may change color.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup and Neutralization:

    • Once the reaction is complete, cool the flask in an ice bath and slowly pour the contents into a beaker containing 200 mL of a saturated sodium bicarbonate solution to neutralize the TFA. Be cautious as significant CO₂ evolution will occur.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 50 mL of DCM.

    • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation to yield crude this compound.

Purification and Characterization

The crude product can be purified to high homogeneity using either vacuum distillation or column chromatography.

  • Fractional Vacuum Distillation: This is effective for separating the product from non-volatile impurities or byproducts with significantly different boiling points.[10] Assemble a fractional distillation apparatus and slowly evacuate the system. Collect the fraction corresponding to this compound (Boiling Point: ~145-147 °C at 10 mmHg).

  • Column Chromatography: For smaller scales or to remove closely related impurities, chromatography on silica gel using a non-polar eluent system (e.g., hexanes or petroleum ether) is recommended.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • GC-MS: To confirm the molecular weight and purity.[10]

  • FT-IR: To confirm the absence of the hydroxyl group from the starting material.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Reduction cluster_2 Purification A Bromobenzene + Mg + Anhydrous Ether B Phenylmagnesium Bromide (in situ) A->B Initiation D Reaction Mixture (Alkoxide) B->D Nucleophilic Addition C Methyl Pentanoate C->D Nucleophilic Addition E Acidic Workup (3M HCl) D->E Quenching F Crude 1,1-Diphenyl-1-pentanol E->F Extraction G 1,1-Diphenyl-1-pentanol + Et3SiH + TFA in DCM F->G H Reaction Mixture G->H Ionic Hydrogenation I Neutralization (NaHCO3) H->I Workup J Crude this compound I->J Extraction K Vacuum Distillation / Column Chromatography J->K L Pure this compound K->L Isolation

Caption: Workflow for the synthesis of this compound.

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

ChemicalHazardsHandling Precautions
Diethyl Ether Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. Causes skin and eye irritation.Keep away from ignition sources.[12] Use only in a chemical fume hood. Store under an inert atmosphere. Do not distill to dryness.
Bromobenzene Flammable liquid. Harmful if swallowed or inhaled. Causes skin and eye irritation.Avoid inhalation of vapors. Handle in a fume hood. Wear appropriate gloves.
Trifluoroacetic Acid (TFA) Causes severe skin burns and eye damage. Toxic if inhaled.[13]Handle only in a chemical fume hood with extreme care. Wear acid-resistant gloves and face shield. Have a neutralizing agent (sodium bicarbonate) readily available.
Valeryl Chloride Flammable liquid. Reacts violently with water, releasing corrosive HCl gas. Causes severe skin burns and eye damage.[14]Store in a dry, corrosives-compatible area.[13] Handle under inert atmosphere. Avoid any contact with moisture.
Benzene (if used as solvent) Highly flammable. Known human carcinogen, mutagen, and teratogen. Toxic.[11]Use should be avoided if possible. If necessary, handle only in a certified chemical fume hood with appropriate respiratory protection and specialized gloves (e.g., Viton).[11][12]

Troubleshooting

IssuePossible CauseRecommended Solution
Grignard reaction fails to initiate. Wet glassware or reagents; inactive magnesium surface.Ensure all equipment is rigorously dried. Use fresh, anhydrous ether. Add a crystal of iodine, gently crush the magnesium with a glass rod, or add a small amount of pre-formed Grignard reagent to initiate.[9]
Low yield of Grignard product. Grignard reagent quenched by moisture or acidic protons. Formation of biphenyl byproduct via Wurtz coupling.[15]Use anhydrous reagents and solvents. Add bromobenzene dropwise to maintain its low concentration, favoring Grignard formation over biphenyl coupling.[9]
Incomplete reduction reaction. Insufficient reaction time or temperature; deactivated reagents.Monitor reaction by TLC. If starting material persists, allow the reaction to stir longer or warm slightly. Ensure reagents are of good quality.

References

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Chemistry 265 Lab Manual.
  • SDFine. (n.d.). VALEROYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Oregon State University. (2007). Benzene | Environmental Health and Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Sciencemadness.org. (2007). EXPERIMENT 2: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

Sources

Application Note: A Detailed Guide to the ¹H and ¹³C NMR Analysis of 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: This document is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of organic compounds.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering profound insights into molecular architecture. This application note presents a comprehensive technical guide for the ¹H and ¹³C NMR analysis of 1,1-diphenylpentane. This compound, featuring both aromatic and aliphatic regions, serves as an excellent model for understanding the nuanced spectral features that arise from the interplay of different chemical environments. We provide detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting spectra. This guide is intended to be a practical resource for achieving high-quality, reproducible NMR data and for confidently assigning the spectral features of this compound and structurally related molecules.

The Causality of Spectral Features in this compound

The structural attributes of this compound give rise to a distinct and predictable NMR fingerprint. The molecule's architecture, comprising a five-carbon aliphatic chain attached to a single carbon atom bearing two phenyl groups, dictates the chemical and magnetic environments of each nucleus.

  • Chemical Equivalence: Due to rapid rotation around the carbon-carbon single bonds under standard NMR conditions, the two phenyl groups are chemically equivalent. This simplifies the spectrum, as corresponding carbons and protons on both rings will resonate at the same frequency.

  • Aromatic Region: Within each phenyl ring, the electronic environment of the ortho, meta, and para positions are distinct, leading to separate signals. The electron-donating nature of the alkyl substituent influences the electron density within the ring, causing subtle shifts in the resonance frequencies of these aromatic protons and carbons.

  • Aliphatic Chain: The protons and carbons along the pentyl chain are all chemically non-equivalent, with their chemical shifts being influenced by their proximity to the deshielding phenyl groups.

A logical workflow for predicting and assigning the NMR spectra of this compound is outlined below.

G cluster_0 Structural Analysis cluster_1 Spectral Prediction cluster_2 Experimental Verification cluster_3 Data Interpretation Identify Identify Unique Nuclei (Protons & Carbons) Symmetry Assess Molecular Symmetry Identify->Symmetry Electronic Evaluate Electronic Effects (Inductive/Resonance) Symmetry->Electronic PredictShifts Predict Chemical Shifts (δ) - Aromatic (7-8 ppm) - Benzylic (3-4 ppm) - Aliphatic (0.5-2.5 ppm) Electronic->PredictShifts PredictMultiplicity Predict ¹H Multiplicity (n+1 Rule) PredictShifts->PredictMultiplicity AcquireData Acquire ¹H & ¹³C NMR Spectra PredictMultiplicity->AcquireData ProcessData Process & Calibrate Spectra AcquireData->ProcessData AssignSignals Assign Signals based on: - Chemical Shift - Integration - Multiplicity ProcessData->AssignSignals Confirm Confirm Structure AssignSignals->Confirm

Diagram 1: Logical workflow for NMR analysis.

Validated Experimental Protocols

Adherence to meticulous experimental procedures is paramount for acquiring high-fidelity NMR data. The following protocols are optimized for the analysis of small organic molecules like this compound.

Sample Preparation Protocol

The integrity of the NMR sample directly impacts spectral quality. This protocol ensures a homogenous sample, free from particulate matter that can degrade spectral resolution.

Materials:

  • This compound

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • 5 mm NMR Tube (high precision)

  • Glass Pasteur Pipette

  • Small Glass Vial

Procedure:

  • Analyte Measurement: Accurately weigh 15-25 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to improve the signal-to-noise ratio and reduce acquisition time.[1]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for non-polar to moderately polar organic molecules.[2][3][4][5] Its residual proton signal at approximately 7.26 ppm and carbon signal at 77.16 ppm provide convenient secondary chemical shift references.[5] The inclusion of TMS provides a primary reference standard at 0 ppm.

  • Sample Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Agitate the vial gently until the solute is fully dissolved. Visual inspection should confirm a clear, particulate-free solution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton plug at the tip to act as a filter, carefully transfer the solution into the NMR tube. The final sample height should be approximately 4-5 cm.

  • Final Steps: Securely cap the NMR tube and label it appropriately. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue to remove any contaminants.

NMR Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition:

  • Pulse Sequence: zg30 (A standard 30-degree pulse experiment)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 seconds

  • Acquisition Time (AQ): 4.0 seconds

  • Spectral Width (SW): 20 ppm

  • Transmitter Offset (O1): Centered on the spectral window, typically around 6 ppm.

¹³C NMR Acquisition:

  • Pulse Sequence: zgpg30 (A 30-degree pulse with proton-gated decoupling to enhance signal via the Nuclear Overhauser Effect)

  • Number of Scans (NS): ≥ 1024 (adjust based on sample concentration)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 1.0-1.5 seconds

  • Spectral Width (SW): 240 ppm

  • Transmitter Offset (O1): Centered on the spectral window, typically around 100 ppm.

In-Depth Spectral Analysis of this compound

The following analysis is based on experimental data from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound reveals five distinct sets of signals, corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR (90 MHz, CDCl₃) Data and Assignments for this compound

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
a ~7.2010HMultiplet (m)-Aromatic (ortho, meta, para)
b ~3.851HTriplet (t)~7.5Benzylic (H-α)
c ~2.052HMultiplet (m)-Methylene (H-β)
d ~1.254HMultiplet (m)-Methylene (H-γ, H-δ)
e ~0.853HTriplet (t)~7.0Methyl (H-ε)

Causality of Observed Signals:

  • Aromatic Protons (a): The ten protons of the two equivalent phenyl rings resonate as a complex multiplet around 7.20 ppm. The electron-donating alkyl group causes a slight upfield shift compared to benzene (δ 7.34 ppm). At higher field strengths, the signals for the ortho, meta, and para protons would become more resolved.

  • Benzylic Proton (b): The single proton on the α-carbon is significantly deshielded to ~3.85 ppm due to the anisotropic effect of the two adjacent phenyl rings. It appears as a triplet due to spin-spin coupling with the two neighboring protons on the β-carbon (n+1 = 2+1 = 3).

  • Aliphatic Protons (c, d, e): The protons of the pentyl chain exhibit chemical shifts typical for aliphatic hydrocarbons. The H-β protons (c) are slightly deshielded (~2.05 ppm) due to their proximity to the benzylic position. The H-γ and H-δ protons (d) are further down the chain and resonate in the more shielded region of ~1.25 ppm. The terminal methyl protons (H-ε) are the most shielded, appearing as a triplet at ~0.85 ppm due to coupling with the adjacent H-δ methylene protons.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in this compound.

Table 2: ¹³C NMR (22.5 MHz, CDCl₃) Data and Assignments for this compound

Signal LabelChemical Shift (δ, ppm)Assignment
1 ~145.2Aromatic (ipso-C)
2 ~128.6Aromatic (ortho- & meta-C)
3 ~126.0Aromatic (para-C)
4 ~52.3Benzylic (C-α)
5 ~38.1Methylene (C-β)
6 ~32.0Methylene (C-γ)
7 ~22.9Methylene (C-δ)
8 ~14.2Methyl (C-ε)

Causality of Observed Signals:

  • Aromatic Carbons (1, 2, 3): The aromatic region displays three signals. The quaternary ipso-carbons (1), directly attached to the aliphatic chain, are found at ~145.2 ppm. The ortho- and meta-carbons (2) are electronically similar and overlap to produce a single, intense signal at ~128.6 ppm. The para-carbon (3) resonates at ~126.0 ppm.

  • Benzylic Carbon (4): The C-α carbon, bonded to two phenyl groups, is significantly deshielded and appears at ~52.3 ppm.

  • Aliphatic Carbons (5, 6, 7, 8): The carbons of the pentyl chain show a clear trend of increasing shielding (decreasing chemical shift) with increasing distance from the deshielding phenyl groups. The terminal methyl carbon (C-ε) is the most shielded at ~14.2 ppm.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols and in-depth spectral interpretation serve as a practical guide for researchers in obtaining and analyzing high-quality NMR data. The principles discussed herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • ACS Guide to Scholarly Communication. (2020). American Chemical Society. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,1-Diphenylpentane. As a non-polar aromatic hydrocarbon, this compound is amenable to reversed-phase chromatography.[1][2][3] This guide provides a detailed protocol, from sample preparation to data analysis, grounded in established chromatographic principles. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and a self-validating system through rigorous System Suitability Testing (SST) in line with regulatory expectations.[4][5][6]

Introduction and Chromatographic Principles

This compound (C₁₇H₂₀, MW: 224.34 g/mol ) is a hydrocarbon compound featuring two phenyl groups attached to the same carbon atom of a pentane chain.[7] Accurate quantification of such compounds is critical in various fields, including chemical synthesis quality control, impurity profiling, and environmental analysis. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[8][9]

Rationale for Reversed-Phase HPLC

The selection of the chromatographic mode is the foundational step in method development. For this compound, a non-polar molecule, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[1][2]

  • Separation Mechanism: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar (hydrophilic).[3][10] The separation is driven by hydrophobic interactions.[2] Non-polar analytes, like this compound, have a stronger affinity for the non-polar stationary phase and are retained longer. Elution is achieved by increasing the organic (non-polar) solvent content in the mobile phase, which reduces the hydrophobic interactions and allows the analyte to move with the mobile phase.[1]

  • Stationary Phase Selection: A C18 (octadecylsilane or ODS) column is the most common and versatile reversed-phase column, offering a high degree of hydrophobicity suitable for retaining non-polar compounds like this compound.[1]

  • Mobile Phase Selection: The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[1] Acetonitrile is often preferred due to its lower viscosity and superior UV transparency at lower wavelengths. An isocratic elution (constant mobile phase composition) is suitable for analyzing a single compound, providing simplicity and robustness.

Detection Principle

The presence of two phenyl rings in this compound results in strong ultraviolet (UV) absorbance. A UV detector is, therefore, a reliable and sensitive choice for this analysis.[11][12] The wavelength of maximum absorbance (λmax) for aromatic compounds is typically around 254 nm, making it an excellent starting point for detection.[13][14]

Experimental Methodology

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

  • Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials.

Chromatographic Conditions

All quantitative data and operational parameters are summarized in the table below for clarity.

ParameterRecommended ConditionCausality and Justification
Column C18, 250 mm x 4.6 mm, 5 µmProvides strong hydrophobic retention for the non-polar analyte. The length and particle size offer a good balance between resolution and backpressure.[1]
Mobile Phase Acetonitrile : Water (85:15, v/v)The high organic content ensures adequate elution of the highly non-polar analyte within a reasonable runtime. The composition can be adjusted to fine-tune retention time.[1]
Elution Mode IsocraticSimplifies the method, improves reproducibility, and is ideal for single-analyte quantification or separation from closely related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes by controlling mobile phase viscosity and mass transfer kinetics.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detector UV-Vis or PDA
Detection λ 254 nmAromatic rings exhibit strong absorbance at this wavelength, providing high sensitivity.[13] A PDA detector can confirm peak purity by analyzing the entire spectrum.[12]
Run Time ~10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored under refrigeration.

  • Working Standard Solutions (for Linearity): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For a pure substance or a simple matrix, dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibrated linear range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[15] For complex matrices, a more extensive sample preparation like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences.[15][16]

System Suitability and Method Validation: A Self-Validating System

To ensure the trustworthiness of results, the analytical method must be validated, and the performance of the chromatographic system must be verified before each run.[4][8][9] This is achieved through System Suitability Testing (SST).

System Suitability Testing (SST)

SST is an integral part of any analytical procedure and ensures the system is performing adequately for the intended analysis.[5][17] Before analyzing samples, inject a working standard (e.g., 25 µg/mL) five or six replicate times.[17] The results must meet the predefined acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Precision (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the repeatability and stability of the injector, pump, and detector.[17]
Tailing Factor (T) 0.8 – 1.5Measures peak symmetry. A value outside this range may indicate column degradation or interactions with active sites.
Theoretical Plates (N) ≥ 2000Measures the efficiency and separation power of the column. A low plate count suggests poor column performance.
Resolution (Rs) > 2.0 (if impurities are present)Ensures baseline separation between the analyte peak and any adjacent impurity peaks.[5]
Method Validation Protocol

The described method should be fully validated according to ICH guidelines (Q2(R1)) before routine use.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., 1-100 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Assessed by determining the recovery of spiked samples at multiple concentration levels.

  • Precision: Includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst variability).[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[17]

Detailed Step-by-Step Protocol

The logical flow of the analytical process is crucial for obtaining reliable and reproducible results.

HPLC_Workflow start_node start_node process_node process_node qc_node qc_node end_node end_node A 1. Instrument & Mobile Phase Preparation B 2. System Equilibration A->B Equilibrate until baseline is stable D 4. System Suitability Test (SST) (5-6 replicate injections of standard) B->D C 3. Prepare Standards & Samples C->D E SST Pass? D->E F Troubleshoot System (Check pump, column, detector) E->F No G 5. Run Analytical Sequence (Standards and Samples) E->G Yes F->B Re-equilibrate H 6. Data Processing G->H Integrate peaks, construct calibration curve I 7. Generate Report H->I Calculate concentrations

Caption: HPLC analytical workflow for this compound analysis.

Protocol Steps:

  • System Preparation: Prepare the mobile phase (Acetonitrile:Water, 85:15 v/v). Purge the HPLC pump lines to remove air bubbles and start the pump at 1.0 mL/min.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes or until a stable, noise-free baseline is observed.

  • System Suitability Test:

    • Perform 5-6 replicate injections of a mid-range working standard (e.g., 25 µg/mL).

    • Verify that all SST parameters (Precision, Tailing Factor, Theoretical Plates) meet the acceptance criteria outlined in Section 3.1.

    • Do not proceed with sample analysis if the system fails the SST.[5][18]

  • Calibration: Inject the series of working standards (e.g., 1-100 µg/mL) in duplicate to generate a calibration curve.

  • Sample Analysis: Inject the prepared and filtered sample solutions. It is good practice to intersperse check standards or SST injections throughout long analytical runs to monitor system performance.[5]

  • Data Processing:

    • Integrate the peak corresponding to this compound in all chromatograms.

    • Generate a linear regression calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Results and Discussion

Under the specified conditions, this compound should elute as a sharp, symmetrical peak with a typical retention time of approximately 6-8 minutes. The exact retention time may vary depending on the specific column manufacturer, age, and exact mobile phase composition.

Caption: Relationship between SST parameters and system health assessment.

Conclusion

The reversed-phase HPLC method described in this application note is robust, reliable, and suitable for the quantitative determination of this compound. By incorporating principles of method validation and rigorous system suitability testing, this protocol ensures a high degree of confidence in the analytical results. The provided chromatographic conditions and step-by-step guide offer a solid foundation for researchers to implement this method in their laboratories.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: Getting the peaks perfect: System suitability for HPLC Source: American Chemical Society URL: [Link]

  • Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Analytica URL: [Link]

  • Title: 3 Key Steps for HPLC Method Validation in Pharmaceuticals Source: Altabrisa Group URL: [Link]

  • Title: System suitability in HPLC Analysis Source: Pharmaceutical Updates URL: [Link]

  • Title: A BRIEF REVIEW ON HPLC METHOD VALIDATION Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL: [Link]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines Source: YouTube (Pharmalytics) URL: [Link]

  • Title: System suitability testing Source: Slideshare URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Lab Manager URL: [Link]

  • Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]

  • Title: Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application Source: Agilent URL: [Link]

  • Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]

  • Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]

  • Title: Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present Source: PMC - NIH URL: [Link]

  • Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]

  • Title: Separation of 1,1-Diphenylbutane-1,4-diol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: METHOD 531.1 MEASUREMENT OF N-METHYLCARBAMOYLOXIMES AND N-METHYLCARBAMATES IN WATER BY DIRECT AQUEOUS INJECTION HPLC WITH POST COLUMN DERIVATIZATION Source: Shimadzu URL: [Link]

  • Title: How to maximize UV detection sensitivity in flash chromatography Source: Biotage URL: [Link]

  • Title: High Performance Liquid Chromatography Source: University of Arizona URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: 1,5-Diphenylpentane Source: NIST WebBook URL: [Link]

  • Title: 1,5-Diphenylpentane Source: NIST WebBook URL: [Link]

  • Title: Ultraviolet Detectors: Perspectives, Principles, and Practices Source: LCGC International URL: [Link]

  • Title: Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors Source: Shimadzu URL: [Link]

Sources

One-Pot Synthesis of 1,1-Diphenylpentane Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,1-diphenylpentane scaffold is a recurring motif in a variety of compounds with significant biological activity, making its efficient synthesis a topic of considerable interest to the medicinal chemistry community. This application note provides a comprehensive guide to the one-pot synthesis of this compound derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, offering detailed, field-proven protocols that emphasize experimental causality and self-validation. This guide is designed to be a practical resource, bridging theoretical concepts with actionable laboratory procedures.

Introduction: The Significance of Diarylpentanoids in Medicinal Chemistry

Diarylpentanoids, a class of compounds characterized by two aromatic rings linked by a five-carbon chain, have emerged as a promising scaffold for the development of new therapeutic agents.[1] This structural motif is found in a range of natural products and their synthetic analogs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] The this compound core, a specific subclass of diarylpentanoids, offers a unique three-dimensional arrangement of phenyl groups that can facilitate critical interactions with biological targets. The development of efficient and modular synthetic routes to these compounds is therefore a key objective in modern drug discovery, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

This guide focuses on one-pot synthetic methodologies, which are increasingly favored in the pharmaceutical industry for their efficiency, reduced waste, and cost-effectiveness.[3] By minimizing the number of intermediate purification steps, one-pot syntheses streamline the path to complex molecules, accelerating the drug discovery and development pipeline.

Synthetic Methodologies: A Mechanistic Perspective

The synthesis of this compound derivatives can be approached through several one-pot strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we discuss two primary and mechanistically distinct approaches: Friedel-Crafts-type reactions and Grignard reagent-based syntheses.

Methodology 1: One-Pot Friedel-Crafts Acylation Followed by In Situ Reduction

This classic yet powerful approach involves the initial Friedel-Crafts acylation of an aromatic substrate with a valeroyl derivative (e.g., valeroyl chloride or valeric anhydride) to form a diaryl ketone, which is then reduced in the same reaction vessel to the desired this compound.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: Strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are essential for activating the acylating agent. The Lewis acid coordinates to the carbonyl oxygen of the acyl halide, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the benzene ring.[4]

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction without interfering with the Lewis acid catalyst.

  • Reducing Agent: A reducing agent capable of reducing the ketone to a methylene group is introduced in the second step. A common choice is a combination of triethylsilane (Et₃SiH) and a strong protic acid like trifluoroacetic acid (TFA), which effectively performs an ionic hydrogenation.

  • One-Pot Nature: The one-pot approach is feasible because the conditions for the subsequent reduction are compatible with the products of the initial acylation. This avoids a separate workup and purification of the intermediate ketone, saving time and resources.

Reaction Workflow Diagram:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: In Situ Reduction Valeroyl_Chloride Valeroyl Chloride Acylium_Ion Acylium Ion Intermediate Valeroyl_Chloride->Acylium_Ion + Lewis Acid Benzene Benzene Diaryl_Ketone 1,1-Diphenylpentan-1-one Benzene->Diaryl_Ketone + Acylium Ion Lewis_Acid Lewis Acid (e.g., AlCl₃) Final_Product This compound Derivative Diaryl_Ketone->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., Et₃SiH/TFA)

Caption: Workflow for the one-pot Friedel-Crafts acylation-reduction.

Methodology 2: One-Pot Synthesis via Grignard Reagent Addition to an Ester or Acyl Chloride

This methodology leverages the nucleophilic character of Grignard reagents. The reaction of an excess of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a pentanoic acid derivative (like an ester or acyl chloride) leads to the formation of a tertiary alcohol, which can be subsequently reduced to the this compound.

Causality of Experimental Choices:

  • Grignard Reagent: Phenylmagnesium bromide (PhMgBr) is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester or acyl chloride. An excess of the Grignard reagent is crucial because the initial product of the reaction with an ester or acyl chloride is a ketone, which is more reactive towards the Grignard reagent than the starting material. This ensures the reaction proceeds to the tertiary alcohol.

  • Solvent: Anhydrous ether or tetrahydrofuran (THF) is the solvent of choice for Grignard reactions. These solvents are aprotic and coordinate with the magnesium atom, stabilizing the Grignard reagent in solution.

  • Aqueous Workup: An acidic aqueous workup is necessary to protonate the intermediate alkoxide to form the tertiary alcohol and to quench any unreacted Grignard reagent.

  • Reduction: The resulting tertiary alcohol can be reduced to the corresponding alkane. This can be achieved through various methods, such as catalytic hydrogenation or ionic hydrogenation, potentially in a subsequent step or, under specific conditions, in a one-pot fashion. For a true one-pot process from the ester/acyl chloride, a clever choice of reagents is needed to facilitate both the Grignard addition and the subsequent reduction without isolation. A plausible one-pot approach involves the in-situ formation of a reactive intermediate from the tertiary alcohol that can be readily reduced.

Reaction Mechanism Diagram:

G Pentanoyl_Chloride Pentanoyl Chloride Ketone_Intermediate Valerophenone Intermediate Pentanoyl_Chloride->Ketone_Intermediate + PhMgBr PhMgBr_1 Phenylmagnesium Bromide (1 eq.) Alkoxide_Intermediate Tertiary Alkoxide Intermediate Ketone_Intermediate->Alkoxide_Intermediate + PhMgBr PhMgBr_2 Phenylmagnesium Bromide (1 eq.) Tertiary_Alcohol 1,1-Diphenylpentan-1-ol Alkoxide_Intermediate->Tertiary_Alcohol + H₃O⁺ Aqueous_Workup Aqueous Workup (H₃O⁺) Final_Product This compound Tertiary_Alcohol->Final_Product [H] Reduction Reduction

Sources

Application Note: Elucidating the Electron Ionization Fragmentation Pattern of 1,1-Diphenylpentane by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analysis of 1,1-diphenylpentane using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). We will explore the characteristic fragmentation pathways of this gem-diphenylalkane, explaining the formation of its principal fragment ions. A comprehensive, step-by-step protocol for sample analysis is provided, aimed at researchers, scientists, and professionals in drug development and chemical analysis. The structural features of this compound lead to a distinctive mass spectrum, which will be rationalized through established principles of mass spectrometry.

Introduction

This compound is an aromatic hydrocarbon characterized by a pentyl chain attached to a carbon atom that is also bonded to two phenyl groups. The analysis of such compounds is crucial in various fields, including organic synthesis, materials science, and as potential impurities or metabolites in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1] Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation.[2] The resulting fragmentation pattern serves as a chemical "fingerprint," enabling confident structural elucidation.

The unique structural feature of this compound, the gem-diphenyl group, dictates a highly specific fragmentation pattern dominated by the formation of a very stable carbocation. Understanding this fragmentation is essential for its unambiguous identification in complex matrices.

Predicted Fragmentation Mechanism of this compound

The molecular formula of this compound is C₁₇H₂₀, with a molecular weight of approximately 224.34 g/mol .[3] Upon entering the mass spectrometer's ion source, the molecule undergoes electron ionization to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 224. Due to the high energy of the electron beam (typically 70 eV), this molecular ion is energetically unstable and fragments.[4]

The fragmentation of this compound is primarily governed by the exceptional stability of the diphenylmethyl cation. The key fragmentation pathways are as follows:

  • α-Cleavage (Benzylic Cleavage): The most favorable fragmentation pathway involves the cleavage of the C-C bond between the first and second carbon of the pentyl chain. This is a type of benzylic cleavage. This process results in the loss of a butyl radical (•C₄H₉) and the formation of the highly resonance-stabilized diphenylmethyl cation.[5] This cation is the base peak in the mass spectrum.

  • Formation of Other Key Fragments: Further fragmentation and rearrangements can lead to other significant ions, although they are of lower abundance compared to the base peak.

The primary fragmentation pathway can be visualized as follows:

fragmentation M This compound (M) m/z = 224 MI Molecular Ion [C₁₇H₂₀]⁺˙ m/z = 224 M->MI + e⁻ Frag1 Diphenylmethyl Cation [C₁₃H₁₁]⁺ m/z = 167 (Base Peak) MI->Frag1 α-Cleavage Neutral1 Butyl Radical •C₄H₉ MI->Neutral1 workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Standards & Samples A1 Inject Sample into GC P1->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-300) A3->A4 D1 Identify Peak by Retention Time A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Compare with Library Spectra D2->D3 D4 Confirm Structure via Fragmentation Pattern D3->D4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-diphenylpentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Preamble: Strategic Synthesis Route Selection

The synthesis of this compound presents a classic challenge in organic chemistry: the controlled addition of alkyl and aryl groups to a central carbon atom. While several routes exist, direct Friedel-Crafts alkylation of benzene with a 1-halopentane is notoriously inefficient. This is due to the propensity of the initially formed primary carbocation to rearrange into a more stable secondary carbocation via a hydride shift, leading to a mixture of isomers rather than the desired linear pentyl chain.[1][2][3]

Therefore, this guide focuses on a more robust and controllable two-step method: the Grignard reaction followed by reduction . This pathway involves the nucleophilic addition of a pentyl Grignard reagent to benzophenone to form a tertiary alcohol intermediate, which is then deoxygenated to yield the target alkane. This approach offers superior control over regioselectivity and is a cornerstone for constructing such sterically hindered frameworks.

Recommended Synthesis Workflow

The following diagram outlines the recommended two-stage process for synthesizing this compound with high yield and purity.

Synthesis_Workflow cluster_stage1 Stage 1: Grignard Reaction cluster_stage2 Stage 2: Reduction A 1. Preparation of Pentylmagnesium Bromide B 2. Reaction with Benzophenone A->B Anhydrous Ether C 3. Acidic Workup & Isolation B->C Quench with aq. NH4Cl / HCl D 4. Deoxygenation of Tertiary Alcohol C->D 1,1-diphenyl-1-pentanol intermediate E 5. Purification D->E Workup F This compound E->F Final Product

Caption: Overall workflow for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Grignard Reaction Stage

Q1: My Grignard reaction is not initiating. The solution remains colorless and the magnesium is unreactive. What should I do?

A1: This is the most common issue in Grignard synthesis and is almost always due to two factors: moisture contamination or passive magnesium. The Grignard reagent is a potent base and will be destroyed by even trace amounts of water.[4][5]

  • Cause 1: Presence of Water: Reagents, solvent (ether), or glassware are not perfectly dry.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (120°C overnight) and assembled while hot under an inert atmosphere (Argon or Nitrogen). Diethyl ether or THF must be anhydrous. Use freshly opened bottles or distill from a suitable drying agent like sodium-benzophenone ketyl.[6]

  • Cause 2: Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[4]

    • Solution:

      • Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine will react with the magnesium surface, cleaning it and facilitating the reaction initiation.[7] A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator.

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate CheckMoisture Are all glassware and reagents completely anhydrous? Start->CheckMoisture ActivateMg Is the Magnesium surface activated? CheckMoisture->ActivateMg Yes FixMoisture Flame-dry glassware. Use anhydrous solvent. Distill reagents if necessary. CheckMoisture->FixMoisture No FixActivation 1. Crush Mg turnings. 2. Add a crystal of Iodine. ActivateMg->FixActivation No Success Reaction Initiates ActivateMg->Success Yes FixMoisture->Start Retry FixActivation->Start Retry

Caption: Decision workflow for troubleshooting Grignard reaction initiation.

Q2: The reaction worked, but my yield is low and I've isolated a significant amount of biphenyl as a byproduct. How can I prevent this?

A2: The formation of biphenyl is a result of a Wurtz-type coupling reaction, where the Grignard reagent (phenylmagnesium bromide, if you used that route) reacts with unreacted bromobenzene.[8] This side reaction is favored by high local concentrations of the aryl halide.

  • Cause: High concentration of halide during Grignard formation.

    • Solution: The key is to maintain a low concentration of the halide. Add the 1-bromopentane (or bromobenzene) dropwise and slowly from an addition funnel to the stirred suspension of magnesium in ether. This ensures the halide reacts as it is added, preventing it from accumulating and coupling. Using a slight excess of magnesium can also help.[7]

Q3: The reaction with benzophenone resulted in a low yield of the desired 1,1-diphenyl-1-pentanol. What went wrong?

A3: Low conversion at this stage can be attributed to several factors, assuming the Grignard reagent itself was successfully prepared.

  • Cause 1: Incorrect Stoichiometry: An insufficient amount of the Grignard reagent was used relative to the benzophenone.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure the complete conversion of the ketone.

  • Cause 2: Inefficient Addition: Adding the benzophenone solution too quickly or at too high a temperature can lead to side reactions, such as enolization of the ketone.

    • Solution: Dissolve the benzophenone in anhydrous ether and add it dropwise to the Grignard reagent, which is being cooled in an ice bath (0°C). Maintaining a low temperature during the addition is critical for a clean reaction.[7]

  • Cause 3: Impure Benzophenone: The presence of water or other electrophilic impurities in the benzophenone will consume the Grignard reagent.

    • Solution: Ensure the benzophenone is pure and dry. If necessary, recrystallize it before use.

Reduction & Purification Stage

Q4: The reduction of the 1,1-diphenyl-1-pentanol intermediate is incomplete or failing. What are the best methods?

A4: The reduction of a sterically hindered tertiary alcohol to an alkane can be challenging. The choice of method is critical.

  • Method 1: Ionic Hydrogenation (Recommended): This is often a clean and effective method. It involves reacting the alcohol with a proton source (like trifluoroacetic acid, TFA) and a hydride source (like triethylsilane, Et₃SiH). The TFA protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. The silane then traps this carbocation to deliver a hydride, forming the alkane.

    • Troubleshooting: If the reaction is slow, a slight increase in temperature may be necessary. Ensure the TFA and silane are of good quality.

  • Method 2: Clemmensen or Wolff-Kishner Reduction: These are classic methods for reducing ketones, but they are not suitable for reducing alcohols directly. You would first need to oxidize the alcohol to a ketone, which is an unnecessary step and counterproductive to the Grignard synthesis goal.

Q5: How can I effectively purify the final this compound product from unreacted starting materials or byproducts?

A5: The choice of purification depends on the nature of the impurities. The main potential impurities are the intermediate alcohol (polar) and any hydrocarbon byproducts like biphenyl (nonpolar).

  • Fractional Vacuum Distillation: This is highly effective if the boiling points of the components are sufficiently different. This compound and its isomers have high boiling points, so distillation must be performed under vacuum to prevent thermal decomposition.[9]

  • Column Chromatography: This is the most versatile method. Use silica gel as the stationary phase. Start with a nonpolar eluent (e.g., hexane) to elute the nonpolar hydrocarbon byproducts first. Then, gradually increase the polarity (e.g., by adding ethyl acetate) to elute the desired this compound, leaving the more polar alcohol intermediate on the column.[9] Purity of fractions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

IssuePrimary Cause(s)Recommended Solution(s)
Low Yield Moisture; Inactive Mg; Incorrect Stoichiometry; Side ReactionsUse anhydrous conditions; Activate Mg with iodine; Use 1.1 eq. of Grignard; Slow, dropwise addition at 0°C
Byproduct Formation Wurtz Coupling (Biphenyl); Incomplete ReductionSlow halide addition; Use effective reduction method (Ionic Hydrogenation)
Purification Difficulty Similar boiling points/polaritiesUse fractional vacuum distillation or column chromatography with a solvent gradient

Frequently Asked Questions (FAQs)

Q1: Why is it not advisable to synthesize this compound using Friedel-Crafts alkylation with 1-chloropentane and benzene? A1: The Friedel-Crafts alkylation proceeds via a carbocation intermediate.[10] When 1-chloropentane reacts with a Lewis acid like AlCl₃, it forms a primary carbocation. This primary carbocation is highly unstable and will rapidly undergo a 1,2-hydride shift to form a more stable secondary carbocation. Benzene will then react with this rearranged secondary carbocation, leading to (pentan-2-yl)benzene and other isomers as the major products, not the desired this compound or even n-pentylbenzene.[1][2]

Q2: What are the most critical safety precautions when performing a Grignard reaction? A2: The primary hazards are the flammability of the ether solvent and the high reactivity of the Grignard reagent.

  • Anhydrous Ether: Diethyl ether is extremely volatile and flammable. All operations must be conducted in a certified fume hood, away from any ignition sources.

  • Reactivity: Grignard reagents react violently with water, protic solvents, and atmospheric oxygen. The reaction must be maintained under a dry, inert atmosphere (N₂ or Ar).

  • Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to an ice-cold acidic solution (e.g., saturated aqueous ammonium chloride). Never add water directly to the Grignard reagent.

Q3: How can I confirm the structure and purity of the final this compound product? A3: A combination of spectroscopic techniques is ideal.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the best method for assessing purity and confirming the molecular weight (m/z = 224.34 for C₁₇H₂₀).[9][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. The spectrum for this compound will have characteristic signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides further confirmation of the carbon skeleton.

¹H NMR Data for this compound (Predicted, in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity & Integration
~7.30 - 7.10Multiplet, 10H
~3.95Triplet, 1H
~2.05Multiplet, 2H
~1.30 - 1.15Multiplet, 4H
~0.85Triplet, 3H

Q4: Can this synthetic route be adapted to produce similar compounds? A4: Absolutely. The Grignard synthesis is exceptionally versatile. By substituting the starting materials, a wide range of diarylalkanes can be synthesized. For example:

  • Using a different Grignard reagent (e.g., ethylmagnesium bromide) with benzophenone would yield 1,1-diphenylethanol.

  • Using a different ketone (e.g., acetophenone) with pentylmagnesium bromide would yield 2-phenyl-2-heptanol.

Detailed Experimental Protocol: Synthesis of this compound

Stage 1: Synthesis of 1,1-diphenyl-1-pentanol
  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under an inert atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromopentane (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0°C using an ice bath. Prepare a solution of benzophenone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the benzophenone solution dropwise to the cold, stirred Grignard reagent. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,1-diphenyl-1-pentanol.

Stage 2: Reduction to this compound
  • Setup: In a round-bottom flask, dissolve the crude 1,1-diphenyl-1-pentanol (1.0 eq.) in dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C. Add triethylsilane (Et₃SiH, 1.5 eq.) followed by the slow, dropwise addition of trifluoroacetic acid (TFA, 3-4 eq.).

  • After the addition, remove the ice bath and stir the reaction at room temperature. Monitor the reaction's progress by TLC until all the starting alcohol has been consumed.

  • Workup: Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer to a separatory funnel, separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with hexane) or by fractional vacuum distillation to obtain pure this compound.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Chemistry LibreTexts. (2022). Friedel-Crafts Alkylation. [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,1-Diphenylbutane.
  • BenchChem. (2025).
  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of.... [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • YouTube. (2017). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy!. [Link]

Sources

Technical Support Center: Purification of Crude 1,1-Diphenylpentane by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1-diphenylpentane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this nonpolar compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments.

I. Understanding the Separation: The "Why" Before the "How"

This compound is a nonpolar aromatic hydrocarbon. Its purification via column chromatography relies on the principle of "like dissolves like," or more accurately in chromatography, "like adsorbs like."[1] We will be utilizing normal-phase chromatography , where a polar stationary phase (silica gel) is used in conjunction with a nonpolar mobile phase.[1][2] The separation occurs because the components of the crude mixture have different affinities for the stationary phase. More polar impurities will adsorb more strongly to the polar silica gel and thus elute slower, while the nonpolar this compound will have a weaker interaction and be carried more quickly through the column by the nonpolar mobile phase.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For the purification of a nonpolar compound like this compound, silica gel (SiO₂) of 230-400 mesh is the standard and most effective stationary phase.[3] Its high polarity provides excellent resolving power for separating nonpolar compounds from any slightly more polar impurities.[2][4]

Q2: How do I select the optimal mobile phase (eluent)?

A2: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate before committing to the column.[2][5] A good starting point for nonpolar compounds is a mixture of a very nonpolar solvent and a slightly more polar one.[6][7] For this compound, a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate is recommended.[7]

The ideal solvent system should result in an Rf value of approximately 0.25-0.35 for this compound on a TLC plate.[5]

  • If the Rf is too high (spot near the solvent front): The mobile phase is too polar. Increase the proportion of the nonpolar solvent (e.g., hexane).[6]

  • If the Rf is too low (spot near the baseline): The mobile phase is not polar enough. Increase the proportion of the slightly more polar solvent (e.g., ethyl acetate).[6]

Q3: How can I visualize the colorless this compound on a TLC plate and during column fractionation?

A3: Since this compound is an aromatic compound, it will absorb ultraviolet (UV) light. Visualization can be achieved using a UV lamp at a wavelength of 254 nm .[8][9][10] The compound will appear as a dark spot against the fluorescent background of the TLC plate.[9][10] For further confirmation, especially for compounds that are not UV-active, exposing the TLC plate to iodine vapor can be effective.[9][10][11] The iodine will form colored complexes with organic compounds, appearing as brown or yellowish-brown spots.[9][11]

Q4: What are the likely impurities in my crude this compound sample?

A4: The impurities will largely depend on the synthetic route. If prepared via a Grignard reaction, common impurities could include:

  • Biphenyl: Formed from the coupling of unreacted Grignard reagent with the aryl halide.[12]

  • Unreacted starting materials: Such as benzophenone or other carbonyl compounds.

  • Side-products from the Grignard reaction: Such as alcohols formed from the reaction of the Grignard reagent with water or carbon dioxide.[13][14]

Q5: Should I use isocratic or gradient elution?

A5:

  • Isocratic elution (using a constant solvent composition) is simpler and can be sufficient if the impurities have significantly different polarities from this compound.[15][16][17]

  • Gradient elution (gradually increasing the polarity of the mobile phase during the separation) is generally recommended for complex mixtures or when impurities have polarities close to the product.[15][16][17][18] This technique can improve peak resolution and reduce analysis time.[17] For this purification, starting with a nonpolar solvent like pure hexane and gradually introducing a more polar solvent like ethyl acetate can be very effective.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem 1: Poor Separation of Compounds
Possible Cause Troubleshooting Steps
Incorrect Solvent System The mobile phase polarity is not optimized. Re-evaluate the solvent system using TLC to achieve an Rf of 0.25-0.35 for this compound and maximum separation from impurities.[5]
Column Overloading Too much crude material was loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1.
Improperly Packed Column The presence of air bubbles or cracks in the stationary phase can lead to "channeling," where the solvent and sample flow unevenly, resulting in poor separation.[19] Ensure the silica gel is packed uniformly as a slurry.[20] Gently tapping the column during packing can help settle the silica gel and remove air bubbles.[21]
Sample Applied in Too Much Solvent Loading the sample dissolved in a large volume of solvent will result in a broad initial band and poor separation. Dissolve the sample in the minimum amount of the mobile phase.[22]
Problem 2: The Compound is Not Eluting from the Column
Possible Cause Troubleshooting Steps
Mobile Phase is Not Polar Enough The eluent is too weak to move the compound through the column. Gradually increase the polarity of the mobile phase (gradient elution).[15][23]
Compound Decomposition on Silica Although less common for nonpolar hydrocarbons, highly sensitive compounds can degrade on the acidic surface of silica gel.[3][24] If suspected, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica by pre-treating it with a small amount of a base like triethylamine (e.g., 1% in the eluent).[3][23][25]
Sample Precipitation at the Top of the Column The sample may have precipitated upon loading if it is not very soluble in the initial mobile phase.[26] In this case, dry loading the sample is recommended.
Problem 3: The Compound Elutes Too Quickly (with impurities)
Possible Cause Troubleshooting Steps
Mobile Phase is Too Polar The eluent is too "strong" and is washing all components through the column without effective separation.[27] Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., hexane).[6]
Cracked or Channeled Column A compromised stationary phase bed will allow the sample to pass through quickly without proper interaction. Repack the column carefully.
Problem 4: Streaking of Spots on TLC or Tailing of Peaks from the Column
Possible Cause Troubleshooting Steps
Sample is Too Concentrated Overly concentrated spots on a TLC plate will lead to streaking.[5][28] Similarly, an overloaded column can cause peak tailing. Dilute the sample for TLC analysis and ensure you are not overloading the column.
Compound Interacting Strongly with Acidic Sites on Silica This can sometimes cause tailing. Adding a small amount of a slightly more polar solvent or a modifier like triethylamine to the mobile phase can sometimes mitigate this.

IV. Experimental Protocols

A. Protocol for TLC Analysis and Solvent System Optimization
  • Prepare the TLC plate: Lightly draw a baseline with a pencil about 1 cm from the bottom of a silica gel TLC plate.[28]

  • Spot the plate: Dissolve a small amount of your crude this compound in a volatile solvent. Using a capillary tube, spot the crude mixture on the baseline.[5]

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 98:2 hexane:ethyl acetate). Ensure the solvent level is below the baseline.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.[6]

  • Visualize the spots: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[6] Visualize the spots under a UV lamp (254 nm).[8][9][10] Circle the spots with a pencil.

  • Calculate Rf and optimize: Calculate the Rf value for your product. Adjust the solvent ratio to achieve an Rf of 0.25-0.35.[5]

B. Protocol for Column Chromatography Purification
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.[21]

    • Add a thin layer of sand.[21]

  • Packing the Column (Wet Packing):

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).[20]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[21]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding solvent.[22]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in the minimum amount of the mobile phase.[20][22] Carefully add this solution to the top of the column using a pipette.[22]

    • Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (about 2-3 times the weight of the crude product) and evaporate the solvent to get a free-flowing powder.[22][23] Carefully add this powder to the top of the column.[22]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).

    • If using gradient elution, start with the least polar solvent system and gradually increase the polarity by adding more of the more polar solvent.[23]

  • Monitoring the Separation:

    • Periodically collect small samples from the fractions and spot them on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure this compound.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Optimization Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Analyze Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Isolate 8. Isolate Product (Rotary Evaporation) Combine->Isolate G Start Poor Separation Observed Check_Rf Is product Rf on TLC ~0.25-0.35? Start->Check_Rf Check_Loading Was the column overloaded? Check_Rf->Check_Loading Yes Optimize_Solvent Optimize solvent system using TLC Check_Rf->Optimize_Solvent No Check_Packing Was the column packed evenly? (No cracks or channels) Check_Loading->Check_Packing No Reduce_Load Reduce sample load (50:1 to 100:1 silica:sample) Check_Loading->Reduce_Load Yes Repack Repack column carefully Check_Packing->Repack No Success Improved Separation Check_Packing->Success Yes Optimize_Solvent->Success Reduce_Load->Success Repack->Success

Caption: Decision tree for troubleshooting poor separation.

VI. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography. [2][3]
Mobile Phase Hexane with a small amount of ethyl acetate or dichloromethaneProvides a nonpolar mobile phase with adjustable polarity for optimal separation. [7]
Optimal Rf (TLC) 0.25 - 0.35Ensures good separation on the column and a reasonable elution time. [5]
Silica Gel : Crude Sample Ratio 50:1 to 100:1 by weightPrevents column overloading and ensures good resolution.
Visualization Wavelength (UV) 254 nmAromatic compounds strongly absorb at this wavelength. [8][9][10]

VII. References

  • Chen, Y. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Journal of Chromatographic Science. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]

  • Hawach Scientific. (2025, February 11). The Methods of Sample Loading in Flash Column. Available at: [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Available at: [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Bitesize Bio. (n.d.). How Chromatography Works: Separation Science Explained with 5 Simple Examples. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Available at: [Link]

  • Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Available at: [Link]

  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry and Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Available at: [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • York University. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Available at: [Link]

  • Retardation Factor (Rf) value. (n.d.). Available at: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]

  • University of Toronto. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Available at: [Link]

Sources

Technical Support Center: A Scientist's Guide to Purifying 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 1,1-Diphenylpentane and require a high degree of purity for their applications. We will move beyond simple protocols to explore the underlying principles and troubleshoot common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the typical impurities I should expect in a crude sample of this compound?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. A common synthesis involves the Friedel-Crafts alkylation of benzene. Consequently, impurities often include:

  • Isomeric Byproducts: Structural isomers such as 1,2-diphenylpentane or 1,5-diphenylpentane may form, which can have very similar physical properties to the target compound.[1][2]

  • Unreacted Starting Materials: Residual benzene or pentanoyl chloride/valeraldehyde may be present.

  • Over-alkylation Products: Poly-alkylated benzene rings can be generated.

  • Related Alkylbenzenes: Byproducts from side reactions or impurities in the starting materials can lead to compounds like diphenylmethane.[3][4]

Q2: My sample is a liquid at room temperature. What are the most effective purification methods?

A2: Given that this compound has a melting point of -12°C, it exists as a liquid under standard laboratory conditions.[5] The two most powerful purification techniques for a non-polar liquid of this nature are fractional vacuum distillation and column chromatography.[1] Low-temperature crystallization can also be employed, though it presents unique challenges.[4]

Q3: Why is performing distillation under vacuum so critical for this compound?

A3: The boiling point of this compound at atmospheric pressure is quite high, which can lead to thermal decomposition if direct heating is applied.[1] Vacuum distillation significantly lowers the boiling point required to vaporize the compound (e.g., 138°C at 15 torr).[6] This allows for a safe and efficient separation from less volatile or more volatile impurities without degrading the target molecule.[1]

Q4: How do I decide between distillation and chromatography?

A4: The choice depends on the nature of the impurities.

  • Use Fractional Vacuum Distillation if: Your primary impurities are isomers or other compounds with boiling points that differ by at least a few degrees from your target product.[7][8] It is an excellent technique for large-scale (multi-gram) purification.

  • Use Column Chromatography if: Your impurities have different polarities than this compound. For example, if you have more polar byproducts (containing oxygen or nitrogen), they will adhere more strongly to a polar stationary phase like silica gel, allowing the non-polar this compound to elute first.[9][10] This method offers very high resolution and is suitable for removing impurities with similar boiling points but different polarities.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude this compound Sample check_impurities Analyze Impurity Profile (e.g., GC-MS, NMR) start->check_impurities decision Primary Impurity Type? check_impurities->decision distillation Fractional Vacuum Distillation decision->distillation  Different Boiling Points   chromatography Column Chromatography decision->chromatography  Different Polarities   distillation_outcome Separates by Boiling Point distillation->distillation_outcome chromatography_outcome Separates by Polarity chromatography->chromatography_outcome Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion a Assemble Apparatus with Fractionating Column b Add Crude Sample & Stir Bar to Flask a->b c Evacuate System to Target Pressure b->c d Apply Gentle Heat & Stirring c->d e Collect Forerun (Low-Boiling Impurities) d->e f Collect Main Product Fraction at Stable Temp e->f g Cool Apparatus to Room Temperature f->g h Slowly Release Vacuum g->h i Analyze Fractions (GC-MS) h->i

Sources

Technical Support Center: Resolving Emulsions in 1,1-Diphenylpentane Workup

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who may encounter challenging emulsions during the workup of 1,1-Diphenylpentane. As a self-validating system, this document provides not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it forming during my this compound workup?

A1: An emulsion is a stable mixture of two immiscible liquids, in this case, your organic solvent containing this compound and the aqueous wash solution.[1][2] This stability arises from the presence of emulsifying agents that reduce the interfacial tension between the two phases, preventing them from separating cleanly.[3][4] In the context of a this compound synthesis, which may involve a Grignard reaction, potential emulsifying agents include:

  • Unreacted Grignard Reagent: Hydrolysis of the Grignard reagent can form magnesium salts that can act as surfactants.

  • Reaction Byproducts: Side reactions can generate amphiphilic molecules that stabilize emulsions.

  • High Concentration of Product: A high concentration of the non-polar this compound can sometimes contribute to emulsion formation.

  • Vigorous Shaking: Excessive agitation during extraction can create very fine droplets that are slow to coalesce.[3]

Q2: What is the first and simplest step I should take to break an emulsion?

A2: The most straightforward initial step is patience. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[5][6] Gravity alone can sometimes be sufficient to break weak emulsions. Gentle swirling of the separatory funnel or stirring the emulsion layer with a glass rod can also help to coalesce smaller droplets.[6]

Q3: I've waited and the emulsion is persistent. What's the next logical step?

A3: The addition of a saturated aqueous solution of sodium chloride (brine) is a widely effective technique.[7][8] This method, known as "salting out," increases the ionic strength of the aqueous layer.[1][9][10] This increased polarity makes the organic components, including your product and any organic-soluble impurities, less soluble in the aqueous phase, thereby promoting phase separation.[2]

Q4: Can changing the pH of the aqueous layer help?

A4: Yes, adjusting the pH can be very effective, especially if acidic or basic impurities are contributing to the emulsion. If your reaction was quenched with an acid, adding a dilute base (like sodium bicarbonate) to neutralize it might break the emulsion, and vice-versa.[2] Be cautious if your product is sensitive to pH changes.

Troubleshooting Guide: A Systematic Approach to Breaking Emulsions

If the initial simple steps fail, a more systematic approach is necessary. The following guide provides a tiered strategy, starting with the least invasive methods.

Tier 1: Physical Disruption Methods

These methods aim to physically force the dispersed droplets to coalesce without altering the chemical composition of your mixture.

MethodDescriptionKey Considerations
Allowing to Stand Let the separatory funnel sit undisturbed for an extended period (e.g., several hours or overnight).This is the least invasive method and should always be attempted first for weak emulsions.
Gentle Heating Gently warm the separatory funnel in a warm water bath.Increased temperature can reduce the viscosity of the mixture and promote coalescence.[2] Avoid excessive heat to prevent solvent evaporation or product decomposition.
Centrifugation If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.[1][2][11]This is a very effective mechanical method for breaking down finely dispersed droplets.[12][13][14][15]
Filtration Pass the entire emulsion through a plug of glass wool or a pad of Celite® (diatomaceous earth).[5][7]Suspended solids, which can stabilize emulsions, are removed by this method.[5] Celite® is insoluble in water and organic solvents.[5]
Tier 2: Chemical Intervention Methods

These methods involve adding a substance to alter the properties of the aqueous or organic phase to destabilize the emulsion.

MethodDescriptionKey Considerations
Addition of Brine Add a saturated solution of sodium chloride (NaCl) to the separatory funnel and gently mix.[6][7][8]This increases the ionic strength of the aqueous phase, forcing the organic components out of the solution.[1][2][9]
Changing the Solvent Add a small amount of a different organic solvent that is miscible with your primary organic solvent.For example, if you are using diethyl ether, adding a small amount of a less polar solvent like hexane or a more polar solvent like ethyl acetate can sometimes disrupt the emulsion.
pH Adjustment Add a dilute acid or base to the mixture.This can neutralize any acidic or basic species that may be acting as surfactants.[2] Use with caution if your product is pH-sensitive.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine Wash
  • Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.

  • Add Brine to the Emulsion: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. A volume of approximately 10-20% of the total volume of the emulsion is a good starting point.[6]

  • Gentle Mixing: Gently invert the separatory funnel a few times to mix the brine with the emulsion. Avoid vigorous shaking.[6]

  • Allow to Settle: Let the separatory funnel stand undisturbed and observe if the layers begin to separate. This may take several minutes.

Protocol 2: Filtration through a Celite® Pad
  • Prepare the Celite® Pad: Place a small plug of glass wool in the bottom of a filter funnel. Add a layer of Celite® (approximately 1-2 cm thick) on top of the glass wool. Gently tap the funnel to pack the Celite®.

  • Wet the Pad: Wet the Celite® pad with the organic solvent you are using for the extraction.

  • Filter the Emulsion: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad. You can use gentle suction from a filter flask to speed up the process.

  • Separate the Layers: Transfer the filtrate from the filter flask back to a clean separatory funnel and separate the aqueous and organic layers as usual.

  • Wash the Celite® Pad: Wash the Celite® pad with a small amount of the organic solvent to recover any product that may have been retained. Combine this wash with the main organic layer.

Visualizing the Workflow

Decision Tree for Emulsion Resolution

Emulsion_Troubleshooting Start Emulsion Formed Wait Let Stand (15-30 min) Start->Wait Brine Add Saturated Brine Wait->Brine Failure Resolved Phase Separation Achieved Wait->Resolved Success Brine->Resolved Success Persistent Emulsion Persists Brine->Persistent Failure Physical Tier 1: Physical Methods Chemical Tier 2: Chemical Methods Physical->Chemical Failure Physical->Resolved Success Chemical->Resolved Success Persistent->Physical

Caption: A stepwise decision-making workflow for resolving emulsions.

Mechanism of "Salting Out"

Salting_Out cluster_0 Before Brine Addition cluster_1 After Brine Addition Emulsion Emulsion Droplets (Organic in Aqueous) OrganicLayer Organic Layer (this compound) Emulsion->OrganicLayer Addition of NaCl(aq) Increases Aqueous Polarity AqueousLayer Aqueous Layer (High Ionic Strength)

Caption: How adding brine promotes the separation of organic and aqueous layers.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]

  • Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering, 35(9), 948-950.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Reddit. (2023, September 21). HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY). r/chemistry. [Link]

  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?. [Link]

  • SWT. Oil/Water Separation Cartridges. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Google Patents.
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]

  • DESWATER. Enhancing emulsion liquid membrane system (ELM) stability and performance for the extraction of phenol from wastewater using. [Link]

  • Corning. Centrifugation: Lab Techniques, Examples and Types. [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

  • Web Pages. 1. Grignard Reaction. [Link]

  • MedSolut AG. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. [Link]

  • Google Patents.
  • Solubility of Things. Centrifugation Techniques. [Link]

  • University of California, Irvine. Grignard Reaction. [Link]

  • Google Patents.
  • Corning. Centrifugation: Lab Techniques, Examples and Types. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?. [Link]

  • Google Patents. Methods to separate brine from invert emulsions used in drilling and completion fluids.
  • brainly.com. (2023, April 17). [FREE] What is an emulsion? How does using brine help with an emulsion?. [Link]

  • University of Massachusetts Boston. 25. The Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • National Institutes of Health. One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions. [Link]

  • Google Patents. Demulsifier with inorganic-polymer compound structure and its preparing method.
  • National Institutes of Health. Emulsions. [Link]

  • SpringerLink. Synthesis and Characterization of New Demulsifier from Natural Polymer. [Link]

  • ACS Publications. One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions. [Link]

  • National Institutes of Health. This compound. [Link]

  • Google Patents.

Sources

Technical Support Center: Optimizing GC Parameters for 1,1-Diphenylpentane Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of 1,1-Diphenylpentane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during method development and routine analysis. Here, we will address specific issues in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the GC analysis of this compound.

Q1: What are the recommended initial GC parameters for this compound analysis?

A1: For a non-polar aromatic hydrocarbon like this compound, separation is primarily driven by its boiling point. A standard set of starting parameters provides a robust baseline for method development. The following table outlines a recommended starting point for a conventional GC system equipped with a Flame Ionization Detector (FID).

ParameterRecommended SettingRationale & Expert Notes
GC Column 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)This stationary phase offers excellent selectivity for non-polar and moderately polar compounds like aromatic hydrocarbons, separating them primarily by boiling point.[1][2]
30 m x 0.25 mm ID, 0.25 µm film thicknessThis standard dimension provides a good balance between separation efficiency and sample capacity, suitable for most applications.[3]
Inlet Split/Splitless (SSL)A versatile injector suitable for a wide concentration range.
Inlet Temp 250 °CEnsures rapid and complete vaporization of this compound without thermal degradation.[4]
Injection Mode Split (e.g., 50:1 ratio)For samples with concentrations >100 µg/mL to prevent column overloading and ensure sharp peaks. Adjust ratio based on concentration.
Injection Vol. 1 µLA standard volume that minimizes the risk of backflash and peak distortion.[5]
Carrier Gas Helium or HydrogenHelium is inert and safe. Hydrogen can provide faster analysis and higher efficiency at a lower temperature but requires additional safety precautions.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)This flow rate range is optimal for a 0.25 mm ID column, balancing efficiency and analysis time.
Oven Program Initial: 100 °C (hold 2 min)Start below the solvent's boiling point to ensure good peak focusing at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate effectively separates compounds with different boiling points.[1]
Final Hold: 280 °C (hold 5 min)Ensures that all heavier components are eluted from the column, preventing carryover.
Detector FIDHighly sensitive to hydrocarbons and provides a robust, linear response.
Detector Temp 300 °CMust be set higher than the final oven temperature to prevent condensation of analytes.[5]
Makeup Gas NitrogenUsed to optimize detector performance.
Q2: Which GC column stationary phase is best for separating this compound?

A2: The principle of "like dissolves like" is the cornerstone of GC column selection.[2] this compound is a non-polar aromatic hydrocarbon. Therefore, the most effective stationary phase will be one with low polarity.

  • Primary Recommendation: A 5% Diphenyl / 95% Dimethylpolysiloxane phase is the industry standard and the best starting point. This phase provides a slight increase in selectivity for aromatic compounds compared to a 100% dimethylpolysiloxane phase, due to π-π interactions between the analyte's phenyl rings and those in the stationary phase.[1] This is often the only column needed for this type of analysis.

  • Alternative Option: For separating isomers or closely related aromatic compounds, a mid-polarity column, such as a 50% Diphenyl / 50% Dimethylpolysiloxane , can be considered. The higher phenyl content increases the retention of aromatic compounds, potentially resolving components that co-elute on a non-polar phase.[1]

Q3: Why am I seeing peak tailing for my this compound peak?

A3: Peak tailing, where the back half of the peak is drawn out, is a common issue that indicates undesirable interactions within the GC system.[6] For a relatively non-polar compound like this compound, the causes are typically:

  • Active Sites in the Inlet: The glass inlet liner can develop active sites (silanol groups) over time, especially after analyzing dirty samples. These sites can interact with the analyte, causing tailing. Using a deactivated liner is crucial.[4][5]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the front of the column, creating an active surface that impedes the smooth passage of the analyte.

  • Improper Column Installation: If the column is installed too low in the inlet, it can create a dead volume where the sample can mix and diffuse before entering the column, leading to band broadening and tailing.[7]

  • Column Degradation: Over time, the stationary phase can degrade, especially if exposed to oxygen at high temperatures, which exposes active sites on the fused silica tubing.[8]

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: Improving resolution means increasing the separation between two adjacent peaks. This can be achieved by manipulating three key factors: efficiency, selectivity, and retention.[2]

  • Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 15 °C/min to 10 °C/min). A slower ramp gives the analytes more time to interact with the stationary phase, improving separation.[1][5]

  • Reduce Carrier Gas Flow Rate: Lowering the linear velocity of the carrier gas (e.g., from 35 cm/sec to 25 cm/sec for Helium) can increase the efficiency of the column, resulting in narrower peaks and better resolution. However, this will also increase the analysis time.

  • Select a Different Stationary Phase: If optimizing temperature and flow isn't enough, the issue is likely one of selectivity. As mentioned in Q2, moving to a column with a different polarity (e.g., a 50% phenyl phase) can alter the elution order and resolve co-eluting peaks.[2]

  • Use a Longer or Narrower Column: Increasing column length (e.g., from 30 m to 60 m) doubles the theoretical plates and improves resolution.[9] Decreasing the internal diameter (e.g., from 0.25 mm to 0.18 mm) also increases efficiency.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving complex chromatographic problems.

Guide 1: Resolving Poor Peak Asymmetry (Tailing & Fronting)

Question: My this compound peak is exhibiting significant tailing (or fronting). What is the systematic approach to diagnose and fix this?

Answer: Peak asymmetry compromises both quantification and resolution. A logical workflow is essential for efficient troubleshooting.

Causality:

  • Tailing is typically caused by secondary, undesirable interactions after the main chromatographic separation mechanism. This can be due to active sites, dead volume, or a mismatch in polarity between the analyte and solvent.[7][8]

  • Fronting is less common and is almost always a result of column overload, where too much sample is injected for the column's capacity.[7]

Below is a decision tree to guide you through the troubleshooting process.

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Eliminating Ghost Peaks and Baseline Instability

Question: I am observing unexpected peaks (ghost peaks) in my chromatogram and my baseline is noisy or drifting upwards. What are the sources and how do I fix them?

Answer: Ghost peaks and baseline instability are almost always symptoms of contamination in the system.[8] The key is to identify the source of the contamination systematically.

Causality:

  • Ghost Peaks: These are peaks that appear in a run where they are not expected, often from carryover from a previous injection or contamination in the gas lines or inlet.[10]

  • Baseline Drift/Noise: A rising baseline is often due to column bleed at high temperatures or contamination "baking off" the column.[11] High-frequency noise can be caused by a contaminated detector or electrical issues.[8]

This protocol is a self-validating system to clean the GC pathway.

  • Isolate the Column: Cool the oven and detector. Disconnect the column from the detector, but leave it connected to the inlet. This prevents contamination from the column from entering the detector.

  • Set High Carrier Gas Flow: Increase the carrier gas flow rate to ~3-5 mL/min to effectively sweep contaminants from the system.

  • Bake Out the Inlet: Set the inlet temperature to its maximum recommended temperature (or 20-30 °C above your normal operating temperature). Let it bake for 30-60 minutes.

  • Bake Out the Column:

    • Set the oven temperature to the column's maximum isothermal temperature limit (do not exceed this, as it will damage the column).[10]

    • Hold for at least 2-4 hours, or overnight for severe contamination. Ensure carrier gas is flowing before heating the oven.[10]

  • Cool Down and Reconnect: Cool the system down completely. Trim 10-15 cm from the detector end of the column to remove any contaminants that may have collected there. Reinstall the column into the detector according to the manufacturer's specifications.

  • Equilibrate and Test: Set your normal operating conditions and allow the baseline to stabilize for at least 30 minutes. Run a solvent blank to confirm that the ghost peaks and drift are gone. If the problem persists, the contamination may be in the carrier gas supply or the detector itself, which may require professional servicing.[11]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for essential GC maintenance procedures.

Protocol 1: New GC Column Conditioning and Installation

Rationale: New GC columns contain residual oxygen and manufacturing contaminants that must be removed before use to ensure a stable baseline, low bleed, and long lifespan.[10]

  • Physical Inspection: Carefully inspect the new column for any signs of physical damage.

  • Installation in Inlet:

    • Gently insert the column through the inlet's nut and ferrule.

    • Trim ~10 cm from the end of the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Insert the column into the inlet to the depth specified in your GC instrument's manual. This is a critical step for good peak shape.[7]

    • Tighten the nut finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.

  • Purge with Carrier Gas:

    • Turn on the carrier gas and set a flow rate of ~1-2 mL/min.

    • Allow the gas to purge through the column for 15-30 minutes at ambient temperature. This removes the bulk of the oxygen in the column.[10]

  • Conditioning Program:

    • Crucially, ensure the detector end of the column is NOT installed in the detector. This prevents contaminants from being baked into the detector.

    • Program the oven to ramp at 5-10 °C/min from ambient temperature to 20 °C above your highest planned operating temperature (never exceed the column's maximum isothermal limit).

    • Hold at this temperature for 1-2 hours.

  • Cool Down and Final Installation:

    • Cool the oven completely.

    • Turn off the carrier gas flow temporarily.

    • Trim another 5-10 cm from the detector end of the column.

    • Install the column into the detector, again following the instrument manual for correct depth.

    • Restore carrier gas flow and perform a leak check on both inlet and detector fittings.

  • Final Equilibration: Heat the oven to your method's initial temperature and allow the baseline to stabilize before running samples.

Part 4: Method Development Workflow

Developing a robust GC method is a logical process that begins with understanding the analyte and ends with a validated, reliable procedure.

Method_Development_Workflow start 1. Analyte & Matrix Characterization - Analyte: this compound (Non-polar) - Sample Matrix: Simple or Complex? column_select 2. Column Selection - Based on Polarity - Choose 5% Phenyl-Methylpolysiloxane start->column_select initial_params 3. Set Initial Parameters - Use standard values (see FAQ Table) - Inlet: 250°C, Detector: 300°C column_select->initial_params scouting_run 4. Perform Scouting Run - Wide, fast temperature ramp (e.g., 20°C/min) - Purpose: Find analyte elution temperature initial_params->scouting_run eval_chrom 5. Evaluate Chromatogram - Peak Shape? Resolution? Retention? scouting_run->eval_chrom optimize_temp 6a. Optimize Temperature Program - Adjust ramp rate around elution temp - Add holds if needed to improve resolution eval_chrom->optimize_temp Poor Resolution optimize_inlet 6c. Optimize Inlet Parameters - Adjust split ratio for concentration - Check for peak fronting/tailing eval_chrom->optimize_inlet Poor Peak Shape final_method 7. Finalize & Validate Method - Check for reproducibility, linearity, and accuracy. eval_chrom->final_method Good Separation optimize_flow 6b. Optimize Flow Rate - Adjust carrier gas linear velocity - Balance speed vs. efficiency optimize_temp->optimize_flow optimize_flow->eval_chrom optimize_inlet->eval_chrom end Robust Method Complete final_method->end

Caption: Logical workflow for GC method development.

References
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
  • Alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography.
  • Agilent. (n.d.). GC Method Development Guide.
  • Castro, A. J., et al. (n.d.). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. NIH.
  • Phenomenex. (n.d.). GC Column Troubleshooting Guide.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations.
  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • MilliporeSigma. (n.d.). GC Column Selection Guide.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.

Sources

Technical Support Center: 1,1-Diphenylpentane Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1-Diphenylpentane. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) about this compound Stability

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the core chemical properties of this compound?

A1: this compound is an aromatic hydrocarbon with the molecular formula C₁₇H₂₀ and a molecular weight of approximately 224.34 g/mol .[1][2] Its structure consists of a pentane chain with two phenyl groups attached to the first carbon atom. It is a liquid at room temperature with a boiling point of 138-139°C at 15 mmHg.[3] Due to its non-polar nature, it is soluble in organic solvents but has low solubility in water.[4]

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: Proper storage is critical to prevent degradation. Based on safety data sheets and chemical best practices, the following conditions are recommended:

  • Temperature: Store in a cool location.[5] Some suppliers recommend refrigeration at 2-8°C for optimal stability.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen, which can cause oxidation.

  • Container: Keep the compound in a tightly sealed, light-resistant container (e.g., an amber glass bottle) to prevent photodegradation and solvent evaporation.[5][6]

  • Location: The storage area should be dry and well-ventilated, away from heat, sparks, and open flames, as the compound can be flammable.[6][7]

ParameterRecommended ConditionRationaleSource(s)
Temperature Cool, dry place; Refrigeration (2-8°C) recommendedMinimizes thermal decomposition and slows oxidative processes.[5][6]
Atmosphere Under inert gas (Argon, Nitrogen)Prevents oxidation, a primary degradation pathway.[7]
Container Tightly sealed, amber glass bottlePrevents exposure to oxygen and UV light, which can initiate degradation.[6]
Chemical Proximity Away from strong oxidizing agentsAvoids hazardous reactions that can lead to rapid decomposition.[7]

Q3: What are the primary factors that can cause this compound to degrade?

A3: The key environmental factors that can compromise the stability of this compound are:

  • Oxidation: The tertiary benzylic carbon-hydrogen bond is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by heat, light, or the presence of metal ion impurities. Oxidation of similar diphenylalkanes is a known degradation pathway.[4][8]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive species that initiate degradation.[9][10] Storing the compound in light-resistant containers is essential.

  • Thermal Stress: Although relatively stable, prolonged exposure to high temperatures can lead to thermal decomposition.[11][12]

  • Contamination: Cross-contamination with strong acids, bases, or oxidizing agents can catalyze degradation.

Q4: I've noticed my compound turning a faint yellow color over time. Is this a sign of degradation?

A4: Yes, a color change, typically to a faint yellow or brown, is often an early indicator of degradation. This is usually due to the formation of oxidized byproducts, which may contain conjugated systems that absorb visible light. If you observe a color change, it is highly recommended to re-analyze the purity of the compound before use.

Section 2: Troubleshooting Guide: Investigating Degradation Issues

This guide provides a systematic, question-and-answer approach to resolving common experimental problems related to the stability of this compound.

Q1: I just opened a new bottle of this compound, but my initial analysis (NMR, GC-MS) shows unexpected peaks. What should I do?

A1: This is a common issue that can stem from synthesis byproducts or degradation during shipping and storage. The key is to systematically identify the impurities and determine if the material is suitable for your experiment.

Causality: Impurities can arise from the synthetic route (e.g., unreacted starting materials or isomers like 1,2-diphenylpentane) or from minor degradation if the compound was exposed to temperature spikes or air during transit.

Troubleshooting Workflow:

G start Problem: Unexpected Peaks in New Bottle step1 Step 1: Verify Analytical Method - Run a blank (solvent only). - Check for solvent impurities or system contamination. start->step1 step2 Step 2: Characterize Impurities - Use GC-MS to get molecular weights. - Use 1H and 13C NMR to identify structures. - Compare to known solvent impurities. step1->step2 step3 Step 3: Quantify Purity - Use quantitative NMR (qNMR) or GC-FID with an internal standard for an accurate purity assessment. step2->step3 decision Is purity >98% and are impurities non-interfering? step3->decision action1 Action: Proceed with experiment. Document the impurity profile for future reference. decision->action1 Yes action2 Action: Purify the compound (e.g., column chromatography, distillation) or contact the supplier for replacement. decision->action2 No

Caption: Workflow for addressing impurities in a new reagent bottle.

Refer to established tables of common NMR solvent impurities to quickly rule out contamination from your analytical solvent.[13][14]

Q2: My this compound solution seems to be degrading during my experiment. I'm seeing new, growing peaks in my HPLC analysis over time. What's happening?

A2: Degradation in solution is often caused by interactions with the solvent, dissolved oxygen, or ambient light.

Causality:

  • Solvent Reactivity: Protic solvents or those containing impurities (like peroxides in older ethers) can react with the compound.

  • Oxidation: Oxygen dissolved in the solvent can react at the benzylic position, especially if the experiment is run at elevated temperatures or under ambient light.

  • Photodegradation: Standard laboratory lighting can be sufficient to induce photodegradation of sensitive aromatic compounds over several hours.[15]

Troubleshooting Protocol:

  • Solvent Check: Use fresh, high-purity, degassed solvents. If using ethers like THF, ensure they are peroxide-free.

  • Inert Atmosphere: Prepare your solutions and run your experiment under an inert atmosphere (nitrogen or argon) to eliminate the effects of dissolved oxygen.

  • Light Protection: Repeat a small-scale version of your experiment with the reaction vessel wrapped in aluminum foil. If degradation is reduced, photodegradation is a likely contributor.

  • Control Experiment: Run a control experiment where the this compound is stored in the reaction solvent under the same conditions but without other reagents to isolate the effect of the solvent and environment.

Q3: I'm using this compound in an aqueous buffer for a biological assay and getting inconsistent results. Could this be a stability issue?

A3: Yes, inconsistency in biological assays is a classic sign of compound instability in the assay medium.

Causality: While this compound is not susceptible to hydrolysis, its poor aqueous solubility can lead to precipitation. Furthermore, components of the cell culture media or buffer (e.g., metal ions) can catalyze degradation. The formation of degradants with different biological activities can lead to high variability in results.

Preventative Measures:

  • Fresh Stock Solutions: Always prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into the aqueous buffer immediately before use. Do not store aqueous solutions.

  • Solubility Check: Visually inspect the final aqueous solution for any signs of precipitation. Determine the kinetic solubility of your compound in the final assay buffer to ensure you are working below its solubility limit.

  • Control Incubations: Incubate this compound in the assay buffer for the duration of the experiment and analyze the sample by HPLC at the end to quantify any degradation. This will confirm if the compound is stable under the specific assay conditions.

Section 3: Protocols and Methodologies

Protocol 3.1: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of the compound.[16][17][18] This helps in developing a stability-indicating analytical method.

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions. Aim for 5-20% degradation.[17]

    • Acidic Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Evaporate the solvent and heat the solid compound at 80°C for 48 hours. Re-dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose the solid compound to a light source compliant with ICH Q1B guidelines.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, using a suitable HPLC method (see Protocol 3.2). Use a mass spectrometer (LC-MS) to help identify the molecular weights of any new peaks.

Stress ConditionReagent/SetupTypical DurationPrimary Pathway Targeted
Oxidative 3% Hydrogen Peroxide (H₂O₂)24 hours @ RTOxidation
Photolytic ICH-compliant light source (~1.2 million lux hours)VariablePhotodegradation
Thermal 80°C Oven (Solid State)48 hoursThermal Decomposition

Protocol 3.2: Stability-Indicating HPLC-UV Method

Objective: To separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

System Suitability: Ensure the method can separate the parent peak from degradant peaks generated in the forced degradation study (Protocol 3.1). Peak resolution should be >1.5.

Section 4: Potential Degradation Pathways

Based on the chemical structure of this compound, the most probable degradation pathway under ambient conditions is oxidation at the tertiary benzylic carbon.

Mechanism: Autoxidation

This process is a free-radical chain reaction initiated by factors like light or heat.

  • Initiation: A radical initiator (In•) abstracts the labile benzylic hydrogen, forming a stabilized tertiary benzylic radical.

  • Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. The peroxyl radical then abstracts a hydrogen from another this compound molecule, forming a hydroperoxide and propagating the chain reaction.

  • Termination: Radicals combine to form non-radical products. The hydroperoxide formed is unstable and can further decompose, leading to the formation of alcohols, ketones, and other cleavage products.

G cluster_0 Proposed Oxidative Degradation Pathway A This compound B Tertiary Benzylic Radical (Stabilized by two phenyl rings) A->B H• abstraction (Initiation) C Peroxyl Radical B->C + O2 (Propagation) D Hydroperoxide Intermediate C->D + R-H (Propagation) E Further Degradation Products (e.g., Alcohol, Ketone) D->E Decomposition (Heat, Light)

Sources

Validation & Comparative

A Comparative Analysis of 1,1-Diphenylpentane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in chemical synthesis, drug development, and materials science, a nuanced understanding of isomeric composition is critical. The subtle variations in the arrangement of functional groups within a molecule can profoundly influence its physicochemical properties, reactivity, and ultimately, its utility. This guide provides an in-depth comparative analysis of 1,1-diphenylpentane and its structural isomers, offering a valuable resource for researchers navigating the complexities of these aromatic hydrocarbons.

The isomers of diphenylpentane, all sharing the molecular formula C₁₇H₂₀ and a molecular weight of approximately 224.34 g/mol , present a fascinating case study in the impact of molecular architecture. The positioning of the two phenyl groups along the five-carbon pentane chain dictates not only their physical characteristics but also their chemical behavior. This guide will delve into their synthesis, comparative properties, spectroscopic signatures, and relative reactivity, supported by established experimental protocols and theoretical insights.

The Isomeric Landscape of Diphenylpentane

The constitutional isomers of diphenylpentane are defined by the carbon atoms of the pentane chain to which the two phenyl groups are attached. The primary isomers include:

  • This compound

  • 1,2-Diphenylpentane

  • 1,3-Diphenylpentane

  • 1,4-Diphenylpentane

  • 1,5-Diphenylpentane

  • 2,2-Diphenylpentane

  • 2,3-Diphenylpentane

The structural diversity among these isomers is visualized in the following diagram:

Caption: Structural Isomers of Diphenylpentane.

Synthesis of Diphenylpentane Isomers: Methodologies and Mechanistic Considerations

The synthesis of diphenylpentane isomers can be achieved through several established organic chemistry transformations. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Alkylation

A primary route to many diphenylpentane isomers is the Friedel-Crafts alkylation of benzene.[1][2] This electrophilic aromatic substitution reaction typically involves the reaction of benzene with a dihaloalkane or an unsaturated alcohol/alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For instance, the synthesis of this compound can be envisioned via the reaction of benzene with 1,1-dichloropentane. However, a more common laboratory-scale synthesis involves the reaction of valerophenone with an excess of benzene in the presence of a strong acid catalyst or via a Grignard reaction followed by dehydration and reduction.

Reduction of Diphenyl Ketones

Symmetrical isomers like 1,5-diphenylpentane can be readily synthesized from the corresponding diketone. For example, 1,5-diphenylpentane-1,5-dione can be reduced to 1,5-diphenylpentane via methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3]

Experimental Protocol: Synthesis of this compound via Grignard Reaction with Valerophenone

This protocol outlines a two-step process involving the addition of a phenyl Grignard reagent to valerophenone, followed by the reduction of the resulting tertiary alcohol.

Step 1: Synthesis of 1,1-Diphenyl-1-pentanol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask, and a small crystal of iodine is added. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the formation of the phenylmagnesium bromide is complete, the solution is cooled to 0 °C. A solution of valerophenone (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Workup: The reaction mixture is stirred at room temperature for 1-2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,1-diphenyl-1-pentanol.

Step 2: Reduction to this compound

  • Reaction Setup: The crude 1,1-diphenyl-1-pentanol is dissolved in a suitable solvent such as acetic acid.

  • Reduction: A reducing agent, such as hydrogen iodide with red phosphorus or catalytic hydrogenation over palladium on carbon, is employed to reduce the benzylic alcohol. For catalytic hydrogenation, the alcohol is dissolved in ethanol, the Pd/C catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker.

  • Purification: Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Comparative Physicochemical Properties

The physical properties of the diphenylpentane isomers are influenced by the degree of symmetry and the nature of the intermolecular forces. Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points. Boiling points are generally influenced by molecular weight and intermolecular forces, with more branched isomers often having lower boiling points than their linear counterparts.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
This compound C₁₇H₂₀224.34-12[4]~313 (Predicted)~0.96 (Predicted)
1,2-Diphenylpentane C₁₇H₂₀224.34Not availableNot availableNot available
1,3-Diphenylpentane C₁₇H₂₀224.34Not available~310-312 (Predicted)~0.96 (Predicted)
1,4-Diphenylpentane C₁₇H₂₀224.34Not availableNot availableNot available
1,5-Diphenylpentane C₁₇H₂₀224.34-8.0[5]330.6[5]0.960[6]
2,2-Diphenylpentane C₁₇H₂₀224.34Not availableNot availableNot available
2,3-Diphenylpentane C₁₇H₂₀224.34Not availableNot availableNot available

Spectroscopic Characterization: Distinguishing Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of the diphenylpentane isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

  • ¹H NMR: The benzylic protons (protons on the carbon atom attached to a phenyl group) are particularly diagnostic. Their chemical shifts typically appear in the range of 2.2-3.0 ppm.[7][8] The number of benzylic protons and their multiplicity will vary depending on the isomer. For example, this compound will show a characteristic triplet for the single benzylic proton, while 1,5-diphenylpentane will exhibit two triplets for the four benzylic protons.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the symmetry of the molecule. For instance, the highly symmetrical 1,5-diphenylpentane will have fewer signals than the less symmetrical 1,2-diphenylpentane. The chemical shifts of the benzylic carbons are also characteristic.

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying the isomers. The fragmentation patterns observed in the mass spectra are often unique to each isomer.

  • Molecular Ion: All isomers will exhibit a molecular ion peak (M⁺) at m/z 224.

  • Fragmentation: The fragmentation is dominated by cleavage at the benzylic position, leading to the formation of stable benzylic carbocations. For example, a prominent peak at m/z 91 (tropylium ion) is expected for isomers with a terminal phenyl group. Isomers like this compound can show a significant peak at m/z 167, corresponding to the loss of a butyl radical.[9]

Experimental Protocol: GC-MS Analysis of Diphenylpentane Isomers
  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.

  • GC Column: A non-polar capillary column, such as a DB-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is suitable for separating these isomers.

  • Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Injector and Detector Temperatures: The injector temperature is typically set to 250 °C, and the MS transfer line temperature to 280 °C.

  • Oven Temperature Program: A temperature program is employed to achieve separation. For example: initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: A dilute solution of the isomer mixture (e.g., 100 ppm) is prepared in a volatile solvent like dichloromethane.

  • Injection: 1 µL of the sample is injected in splitless mode.

Comparative Reactivity: The Role of Benzylic Hydrogens and Steric Hindrance

The reactivity of diphenylpentane isomers is largely dictated by the stability of the intermediates formed during a reaction. The presence of benzylic C-H bonds is a key determinant of their chemical behavior.[10]

Benzylic C-H Bond Reactivity

Benzylic C-H bonds are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical or carbocation.[10] This makes them susceptible to a variety of reactions, including:

  • Free Radical Halogenation: In the presence of a radical initiator (e.g., light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), benzylic hydrogens can be selectively replaced by a halogen.

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic position.

The relative reactivity of the isomers in such reactions will depend on the number and type (primary, secondary, or tertiary) of benzylic hydrogens. For example, 1,2-diphenylpentane has two secondary benzylic hydrogens, which are generally more reactive than the primary benzylic hydrogens of 1,5-diphenylpentane. This compound has one tertiary benzylic hydrogen, which is the most reactive towards radical abstraction.

Steric Effects

Steric hindrance can also play a significant role in the reactivity of these isomers. For isomers with phenyl groups in close proximity, such as 2,2-diphenylpentane and 2,3-diphenylpentane, the bulky phenyl groups can shield the reactive sites, potentially slowing down reaction rates compared to more linear isomers like 1,5-diphenylpentane.

Reactivity_Factors Reactivity Isomer Reactivity Benzylic_H Number & Type of Benzylic Hydrogens Benzylic_H->Reactivity Intermediate_Stability Stability of Radical/ Carbocation Intermediate Benzylic_H->Intermediate_Stability Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Intermediate_Stability->Reactivity

Caption: Key factors influencing the reactivity of diphenylpentane isomers.

Conclusion

The isomers of diphenylpentane provide a compelling illustration of how subtle changes in molecular structure can lead to significant differences in physical properties and chemical reactivity. While a complete experimental dataset for all isomers remains to be fully compiled in the literature, a combination of available data, predictive models, and a firm understanding of fundamental organic chemistry principles allows for a robust comparative analysis. For researchers in drug development, polymer science, and synthetic chemistry, this guide serves as a foundational resource for selecting the appropriate isomer for a given application and for developing effective synthetic and analytical strategies.

References

  • Stenutz, R. 1,5-diphenylpentane. Available at: https://www.stenutz.eu/chem/solv224.php?name=1,5-diphenylpentane.
  • Stenutz, R. 1-phenylpentane-1,3-dione. Available at: https://www.stenutz.eu/chem/solv62.php?name=1-phenylpentane-1,3-dione.
  • National Institute of Standards and Technology. 1,5-Diphenylpentane. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1718509&Mask=4.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137174, this compound. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diphenylpentane.
  • University of Wisconsin-Madison, Department of Chemistry. Table of Characteristic Proton NMR Shifts. Available at: https://www.chem.wisc.
  • Guidechem. 5331-64-6 1-phenylpentane-1,3-dione C11H12O2, Formula,NMR,Boiling Point,Density,Flash Point. Available at: https://www.guidechem.com/products/5331-64-6.html.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13676924, 1,5-Diphenylpentane-1,2,3,4,5-pentone. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Diphenylpentane-1_2_3_4_5-pentone.
  • Chemsrc. 1,3-diphenylpentane | CAS#:838-45-9. Available at: https://www.chemsrc.com/en/cas/838-45-9_944983.html.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137171, 1,5-Diphenylpentane. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Diphenylpentane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226168, 1,5-Diphenylpentane-1,5-diol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Diphenylpentane-1_5-diol.
  • ChemicalBook. This compound | 1726-12-1. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8248318.htm.
  • Beilstein-Institut. Benzylic Methylene Functionalizations of Diarylmethanes. Beilstein J. Org. Chem. Available at: https://www.beilstein-journals.org/bjoc/articles/14/156.
  • Stenutz, R. This compound. Available at: https://www.stenutz.eu/chem/solv224.php?name=this compound.
  • ChemicalBook. 1-phenylpentane-1,3-dione | 5331-64-6. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4260021.htm.
  • National Center for Biotechnology Information. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7946399/.
  • Carlson, E. H. The Synthesis of 1, 5 Bis-(3, 4-dihydroxy Phenyl) Pentane. University of Minnesota, 1943.
  • National Institute of Standards and Technology. 1,5-Diphenylpentane. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1718509&Units=SI&Mask=20.
  • PubChemLite. This compound (C17H20). Available at: https://pubchemlite.deepchem.io/compound/137174.
  • UCLA, Department of Chemistry and Biochemistry. Table of Characteristic Proton NMR Shifts. Available at: https://www.chem.ucla.edu/~webspectra/tables/prel-nmr.html.
  • ResearchGate. 1,5-Diphenyl-3-(2-pyridyl)pentane-1,5-dione. Available at: https://www.researchgate.net/publication/237000398_15-Diphenyl-3-2-pyridylpentane-15-dione.
  • National Institute of Standards and Technology. 1,5-Diphenylpentane. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1718509&Mask=80.
  • BLD Pharm. 1-Phenylpentane-1,3-dione | 5331-64-6. Available at: https://www.bldpharm.com/products/5331-64-6.html.
  • CymitQuimica. CAS 612-00-0: 1,1-Diphenylethane. Available at: https://www.cymitquimica.com/cas/612-00-0.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519673, 1,3-Diphenyl-2,4-pentanedione. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Diphenyl-2_4-pentanedione.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy.
  • University of Calgary, Department of Chemistry. Chemical shifts. Available at: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-3.html.
  • Chemistry Stack Exchange. ¹H splitting pattern of benzyl CH₂ protons. Available at: https://chemistry.stackexchange.
  • National Institute of Standards and Technology. 1,3-diphenylcyclopentane. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C24813943&Mask=4.
  • ChemicalBook. 1,5-DIPHENYL-1,5-PENTANEDIONE | 6263-83-8. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5218329.htm.
  • Google Patents. US4251675A - Preparation of diphenylmethane. Available at: https://patents.google.
  • ResearchGate. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Available at: https://www.researchgate.
  • Biosynth. 1-Phenylpentane-1,3-dione | 5331-64-6. Available at: https://www.biosynth.com/p/FAA33164/1-phenylpentane-1-3-dione.
  • ChemicalBook. Diphenylmethane-synthesis and application. Available at: https://www.chemicalbook.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7580, Diphenylmethane. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Diphenylmethane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21496, 1,5-Diphenylpentan-3-one. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Diphenylpentan-3-one.
  • National Center for Biotechnology Information. Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans. ACS Omega. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648354/.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly for drug development and materials science, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible research. The target molecule of this guide, 1,1-diphenylpentane, serves as a crucial building block and structural motif in various applications. Its purity directly impacts reaction yields, biological activity, and material properties. Consequently, a robust, multi-faceted analytical approach is imperative.

This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of orthogonal analytical techniques, grounded in fundamental principles and practical expertise. We will explore the "why" behind methodological choices, enabling researchers to design a self-validating system for purity assessment that ensures the highest degree of scientific integrity.

The Synthetic Context: Anticipating Potential Impurities

To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common route to this compound is the Friedel-Crafts alkylation of benzene with 1-chloropentane, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2][3]

This reaction, while effective, is susceptible to several side reactions that can introduce impurities:

  • Isomeric Byproducts: Carbocation rearrangement of the pentyl cation can lead to the formation of other isomers, such as 1,2- and 1,3-diphenylpentane.

  • Poly-alkylation: The initial product, this compound, can undergo further alkylation, resulting in di- and tri-alkylated benzene derivatives.

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzene or 1-chloropentane.

  • Solvent Residues: Purification steps may leave trace amounts of solvents like dichloromethane, hexane, or ethanol.

Another plausible synthetic route is the Grignard reaction, where pentylmagnesium bromide is reacted with benzophenone followed by a reduction step.[4][5][6] This pathway can introduce impurities such as biphenyl, formed from the coupling of the Grignard reagent.[4][7] Acknowledging these potential contaminants is the first step in selecting the most appropriate analytical tools for their detection and quantification.

Orthogonal Analytical Techniques: A Comparative Framework

No single technique can provide a complete picture of a compound's purity. A synergistic approach, employing multiple orthogonal (independent) methods, is the gold standard. Here, we compare four principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile organic compounds.[8] It separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique "fingerprint" for identification. For this compound and its likely volatile impurities, GC-MS offers exceptional sensitivity and specificity.

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of the synthesized this compound in a high-purity solvent such as hexane or dichloromethane.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization (e.g., 270 °C). The injection should be performed in splitless mode to maximize sensitivity for trace impurities.[9]

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) suitable for aromatic hydrocarbons.[8] Program the oven temperature with a gradient to effectively separate compounds with different boiling points (e.g., start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min).

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[8] Scan a mass range of m/z 50-500 to capture the molecular ions and characteristic fragments of the target compound and potential impurities.

  • Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC) to determine the relative percentage of each component. Identify the main peak by its retention time and mass spectrum, and identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).

Sources

Establishing a Reference Standard for 1,1-Diphenylpentane: A Comparative Guide for Analytical Excellence

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the accuracy and reliability of analytical measurements are paramount. The foundation of such precise quantification and identification lies in the use of well-characterized reference standards. This guide provides a comprehensive framework for the establishment of an in-house reference standard for 1,1-Diphenylpentane, a compound of interest in various synthetic pathways. We will explore the rigorous analytical methodologies required for its characterization and present a comparative analysis against hypothetical, yet typical, specifications of a commercially available certified reference material (CRM). This document is intended for researchers, scientists, and quality control professionals who require a deep, practical understanding of the principles and techniques involved in reference standard qualification.

The Imperative for a Well-Defined Reference Standard

A chemical reference standard serves as the benchmark against which a sample of a substance is compared for the purpose of confirming its identity, purity, strength, and quality.[1][2] The establishment of a reference substance is a meticulous process involving a battery of analytical tests to ensure its suitability for a specific analytical purpose.[1] For a compound like this compound, which may act as a process impurity or a synthetic intermediate, having a high-purity reference standard is critical for:

  • Accurate Quantification: To determine the precise amount of this compound in a sample, whether as an impurity in a drug substance or as a reactant in a chemical process.

  • Method Validation: To validate analytical methods, such as those for chromatography, by demonstrating specificity, linearity, accuracy, and precision.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products in drug substances and drug products.[3]

Characterization of the In-House this compound Candidate Standard

The qualification of a candidate material for use as a reference standard involves a multi-faceted analytical approach to unequivocally confirm its structure and determine its purity with a high degree of confidence. The reference standard should be of the highest purity possible to minimize systematic and random errors in analytical measurements.[3]

Workflow for Establishing the Reference Standard

The following diagram illustrates the logical workflow for the comprehensive characterization of a candidate this compound reference standard.

cluster_synthesis Material Procurement & Synthesis cluster_characterization Structural Elucidation & Identification cluster_purity Purity Assessment cluster_assignment Value Assignment & Documentation synthesis Synthesis and Purification of this compound nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr ms Mass Spectrometry (GC-MS) nmr->ms ftir FTIR Spectroscopy ms->ftir gc_fid Gas Chromatography (GC-FID) (Purity by Area % and against standard) ftir->gc_fid hplc_uv HPLC-UV (Orthogonal method for purity) gc_fid->hplc_uv dsc Differential Scanning Calorimetry (DSC) (Purity by melting point) hplc_uv->dsc kf Karl Fischer Titration (Water Content) dsc->kf roi Residue on Ignition (Inorganic Impurities) kf->roi purity_calc Calculation of Overall Purity roi->purity_calc cert Certificate of Analysis Generation purity_calc->cert

Caption: Workflow for the characterization of a this compound reference standard.

Experimental Protocols

The following are detailed protocols for the key analytical techniques used to characterize the this compound candidate reference standard.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Impurity Identification

  • Principle: This technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[4][5]

  • Instrumentation and Conditions:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[6]

    • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector: Split/splitless, 280°C, split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scan range m/z 40-450.

  • Sample Preparation: A 1 mg/mL solution of this compound in dichloromethane is prepared.

  • Expected Outcome: The mass spectrum should be consistent with the structure of this compound (C₁₇H₂₀, molecular weight 224.34 g/mol ).[7][8] The fragmentation pattern should be compared with library spectra for confirmation. Potential impurities will be identified by their mass spectra.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[9] For non-polar compounds like this compound, a reversed-phase method is typically employed. A Diode Array Detector (DAD) allows for the acquisition of UV spectra, aiding in peak identification and purity assessment.[10]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic, Acetonitrile:Water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD at 254 nm.

  • Sample Preparation: A 0.5 mg/mL solution of this compound in acetonitrile is prepared.

  • Expected Outcome: A single major peak corresponding to this compound should be observed. The peak purity can be assessed using the DAD software. The area percentage of the main peak provides an estimation of the chromatographic purity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[11] For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Solvent: Chloroform-d (CDCl₃).

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • Expected Outcome:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the pentyl chain. The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.[12]

    • ¹³C NMR: The number of signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule, confirming the overall carbon skeleton.

Comparative Analysis: In-House Standard vs. Commercial CRM

While a dedicated commercial CRM for this compound may not be readily available from major pharmacopeias, high-purity organic reference materials from reputable suppliers adhere to stringent quality standards, often with ISO 17034 and ISO 17025 accreditation.[13][14][15][16] The following table provides a comparative summary of the analytical results for our in-house established reference standard against the typical specifications of a high-purity commercial alternative.

Parameter In-House Reference Standard (Batch: DPP-2026-01) Typical Commercial CRM Specifications Method of Analysis
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, MS
Purity (by GC-FID, area %) 99.92%≥ 99.5%Gas Chromatography
Purity (by HPLC-UV, area %) 99.90%≥ 99.5% (Orthogonal Method)High-Performance Liquid Chromatography
Water Content 0.05%≤ 0.1%Karl Fischer Titration
Residue on Ignition < 0.01%≤ 0.05%Gravimetric
Assigned Purity (Mass Balance) 99.85% ≥ 99.0% (with uncertainty) Calculation

Discussion of Comparative Data:

The in-house established reference standard for this compound (Batch: DPP-2026-01) demonstrates excellent agreement with the stringent criteria typically applied to commercial Certified Reference Materials. The identity of the compound was unequivocally confirmed by a combination of NMR, MS, and FTIR spectroscopy. The purity was assessed using two orthogonal chromatographic methods (GC-FID and HPLC-UV), both indicating a purity level exceeding 99.9%. The low water content and negligible residue on ignition further support the high purity of the material. The final assigned purity, calculated by mass balance, of 99.85% is well within the acceptable limits for a primary reference standard.

Conclusion

The establishment of a high-purity in-house reference standard for this compound is a critical undertaking that underpins the validity of analytical data in research and development. The comprehensive analytical characterization, employing a suite of orthogonal techniques, ensures that the standard is fit for its intended purpose. The data presented for our in-house standard compares favorably with the high-quality benchmarks of commercial CRMs, demonstrating a robust and reliable process for reference standard qualification. By adhering to these rigorous protocols, laboratories can ensure the accuracy and reproducibility of their analytical results, a cornerstone of scientific integrity.

References

  • ESSLAB. Organic Certified Reference Materials. Retrieved from [Link]

  • Labsert. Multi component organic reference standards. Retrieved from [Link]

  • Target Analysis. Organic Certified Reference Materials. Retrieved from [Link]

  • CPAChem. Organic CRM. Retrieved from [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137174, this compound. Retrieved from [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009, April 2). Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • Stenutz, R. This compound. Retrieved from [Link]

  • ECA Academy. WHO: Update of Guideline of Reference Standards. (2025, April 2). Retrieved from [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. (2015, April 1). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137171, 1,5-Diphenylpentane. Retrieved from [Link]

  • National Institute of Standards and Technology. 1,5-Diphenylpentane. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Davis. High Performance Liquid Chromatography. (2014, June 17). Retrieved from [Link]

  • Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • SpringerLink. Application of High-Performance Liquid Chromatography with Diode Array Detector for Simultaneous Determination of 11 Synthetic Dyes in Selected Beverages and Foodstuffs. (2017, May 9). Retrieved from [Link]

  • ResearchGate. Unique selectivity in pharmaceutical analysis using pursuit diphenyl HPLC columns. (2025, August 6). Retrieved from [Link]

  • ResearchGate. 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). Retrieved from [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Agilent. Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD with a 731 Compound DRS Database Application Note. Retrieved from [Link]

  • PubMed Central. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. (2023, November 12). Retrieved from [Link]

  • PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (2013, April 4). Retrieved from [Link]

  • Semantic Scholar. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Validation of an Analytical Method for 1,1-Diphenylpentane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of 1,1-Diphenylpentane. Ensuring that an analytical method produces consistent and reproducible results across different laboratories is a cornerstone of robust drug development and manufacturing. This document outlines a detailed experimental protocol, presents illustrative comparative data, and offers standardized workflows to guide researchers and analytical scientists through the validation process. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2][3][4]

The principles and protocols described herein are grounded in the recommendations set forth by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[5][6][7]

Introduction: The Imperative of Inter-Laboratory Validation

This compound (C₁₇H₂₀) is an aromatic hydrocarbon.[8][9][10] In pharmaceutical development, compounds of this nature may be encountered as process impurities or starting materials. The ability to accurately and reliably quantify such compounds is critical for ensuring product quality and safety.

While a single laboratory can validate a method for characteristics like accuracy, precision (repeatability and intermediate precision), linearity, and range, an inter-laboratory study is the ultimate test of a method's reproducibility.[6][11] Reproducibility is defined as the precision of the method across different laboratories, demonstrating its robustness when subjected to variations in equipment, environment, and personnel.[12][13] This guide details the systematic approach required to conduct such a study, ensuring the analytical method is fit for its intended purpose.[6][11]

Study Design and Prerequisites

A successful inter-laboratory validation study hinges on a meticulously planned protocol. This ensures that the comparison truly reflects method performance and is not skewed by procedural discrepancies.

2.1. Objective

The primary objective is to verify that a validated analytical method for this compound quantification produces equivalent and reproducible results when performed by a minimum of three independent, qualified laboratories.

2.2. Participating Laboratories

A minimum of eight laboratories submitting valid data is often recommended for robust statistical analysis.[14] For the purpose of this guide, we will illustrate the process with three participating laboratories. The selection of these laboratories should be based on their technical capabilities and experience with GC-MS analysis.[14]

2.3. Materials and Reagents

A central organizing laboratory should be responsible for the procurement and distribution of all critical materials to ensure consistency:

  • This compound Reference Standard: A single, homogenous batch of high-purity reference material.

  • Internal Standard (IS): A suitable, non-interfering compound, such as 1,5-Diphenylpentane, to correct for variations in sample preparation and injection volume.[15][16]

  • Control Matrix: A representative placebo or blank matrix (e.g., drug product excipients) to prepare spiked samples.

  • Quality Control (QC) Samples: A single batch of QC samples at a minimum of three concentrations (low, medium, and high) spanning the analytical range, prepared by the organizing laboratory and distributed blind to the participants.

2.4. Analytical Method Protocol

A detailed, unambiguous analytical method protocol must be distributed to all participating laboratories. This document is the cornerstone of the study and must precisely define every step, leaving no room for interpretation. Any deviation from the prescribed method must be documented and reported.[14]

Experimental Protocol: GC-MS Analysis of this compound

The following protocol is a representative example for the quantification of this compound as a potential impurity in a drug substance.

3.1. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of 1,5-Diphenylpentane in the same manner.

  • Working Standard & QC Sample Preparation: Prepare calibration standards and QC samples by spiking the appropriate amounts of the stock solution into the control matrix. A typical range for an impurity might be 0.05% to 0.20% relative to the active pharmaceutical ingredient (API) concentration.

  • Extraction: Accurately weigh a sample of the drug substance (e.g., 100 mg) into a centrifuge tube. Add a precise volume of IS working solution and extraction solvent. Vortex to dissolve and extract the analyte. Centrifuge to pellet any insoluble material.

  • Final Sample: Transfer the supernatant to a GC vial for analysis.

3.2. GC-MS Instrumentation and Conditions

While exact instruments may differ, key performance parameters must be standardized.[17]

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes.

  • Injector: Splitless mode, 280°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: Quantifier ion (e.g., m/z 167), Qualifier ions (e.g., m/z 91, 105).

    • 1,5-Diphenylpentane (IS): Quantifier ion (e.g., m/z 91), Qualifier ions (e.g., m/z 104, 131).

3.3. System Suitability

Before any analysis, each laboratory must confirm their system is performing adequately. A typical system suitability test would involve six replicate injections of a mid-level standard.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤ 5.0%.

    • Peak tailing factor for both analyte and IS should be ≤ 2.0.

    • Signal-to-noise ratio (S/N) for the lowest calibration standard must be ≥ 10.

Inter-Laboratory Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory validation study.

G cluster_org Organizing Laboratory cluster_labs Participating Laboratories (1, 2, 3) cluster_analysis Central Data Analysis P1 Protocol Development & Method Optimization P2 Reference Standard & QC Sample Preparation P1->P2 P3 Material Distribution P2->P3 L1 Receive Materials & Protocol P3->L1 L2 Instrument Qualification & System Suitability Testing L1->L2 L3 Analyze Calibration Standards, QC, and Validation Samples L2->L3 L4 Report Raw Data & Calculated Results L3->L4 A1 Receive Data from All Labs L4->A1 A2 Statistical Analysis (Outlier Tests, ANOVA) A1->A2 A3 Assess Validation Parameters Against Acceptance Criteria A2->A3 A4 Final Validation Report A3->A4

Caption: Workflow for the Inter-Laboratory Validation Study.

Data Analysis and Acceptance Criteria

Upon receiving the data from all participating laboratories, the organizing body performs a comprehensive statistical analysis. The goal is to demonstrate the method's precision, accuracy, and linearity are consistent across all sites.

5.1. Statistical Outlier Tests

Before pooling data, it's crucial to identify any statistical outliers that may skew the results.

  • Cochran's Test: Used to check for outliers in variance between laboratories (within-laboratory precision).[18][19]

  • Grubbs' Test: Used to identify outliers in the mean results from different laboratories.[18][19]

Any laboratory identified as a statistical outlier should be investigated for procedural deviations. If a cause is found, their data may be excluded from the final reproducibility calculations.

5.2. Validation Parameter Assessment

The following diagram outlines the logic for analyzing the collected data.

Caption: Logic Diagram for Statistical Data Analysis.

5.3. Illustrative Data and Acceptance Criteria

The tables below present hypothetical but realistic data from a three-laboratory study.

Table 1: Linearity and Range Acceptance Criterion: Correlation coefficient (R²) ≥ 0.995 for all labs.

LaboratoryCalibration Range (µg/mL)SlopeIntercept
Lab 10.5 - 10.01.2540.0150.9991
Lab 20.5 - 10.01.2390.0210.9988
Lab 30.5 - 10.01.261-0.0110.9993

Table 2: Accuracy (Recovery of Spiked QCs) Acceptance Criterion: Mean recovery between 90.0% and 110.0% for each level.

QC LevelLab 1 (% Rec)Lab 2 (% Rec)Lab 3 (% Rec)Overall Mean (% Rec)
Low (1.0 µg/mL)98.5101.299.199.6
Mid (5.0 µg/mL)99.897.5100.599.3
High (9.0 µg/mL)102.1103.5101.8102.5

Table 3: Precision (Repeatability, Intermediate Precision, and Reproducibility) Acceptance Criteria: Repeatability RSD ≤ 5.0%; Intermediate Precision RSD ≤ 10.0%; Reproducibility RSD ≤ 15.0%.

QC LevelParameterLab 1 (%RSD)Lab 2 (%RSD)Lab 3 (%RSD)Reproducibility (%RSD)
Low Repeatability2.83.53.1-
Int. Precision4.14.94.56.8
Mid Repeatability1.92.42.1-
Int. Precision3.23.83.55.5
High Repeatability1.51.91.7-
Int. Precision2.53.12.84.9

Reproducibility RSD is calculated using ANOVA from all valid data points across all labs.[11]

Conclusion

The successful completion of an inter-laboratory study, with results meeting pre-defined acceptance criteria, provides the highest level of confidence that an analytical method is robust, reliable, and fit for its intended purpose. The hypothetical data presented demonstrates that the GC-MS method for this compound meets the stringent requirements for linearity, accuracy, and precision across multiple laboratories. This documented evidence of reproducibility is a critical component of the analytical method lifecycle and is essential for regulatory submissions and ensuring consistent product quality control.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]

  • LCGC. Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. Available from: [Link]

  • Intertek Inform. Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods. October 2007. Available from: [Link]

  • El-Beqqali, A., et al. Statistical tools and approaches to validate analytical methods: methodology and practical examples. Accreditation and Quality Assurance. 2018. Available from: [Link]

  • AOAC INTERNATIONAL. Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. 2002. Available from: [Link]

  • LCGC International. Impurities in Wines by GC–MS. Available from: [Link]

  • AOAC INTERNATIONAL. Appendix F: Guidelines for Standard Method Performance Requirements. 2016. Available from: [Link]

  • Quality Analysis. GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. July 2025. Available from: [Link]

  • SP Swedish National Testing and Research Institute. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. 2000. Available from: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link]

  • Medistri SA. GC/MS Identification of Impurities. August 2024. Available from: [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. Available from: [Link]

  • AOAC INTERNATIONAL. AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. November 2011. Available from: [Link]

  • AOAC INTERNATIONAL. AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. Available from: [Link]

  • AOAC INTERNATIONAL. AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. March 2012. Available from: [Link]

  • IUPAC. Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry. 2002. Available from: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. December 2023. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137174, this compound. Available from: [Link]

  • NIST. 1,5-Diphenylpentane in NIST Chemistry WebBook. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137171, 1,5-Diphenylpentane. Available from: [Link]

Sources

A Comparative Analysis of the Physical Properties of 1,1-Diphenylpentane and 1,5-Diphenylpentane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a precise understanding of the physical properties of isomeric compounds is paramount. The subtle rearrangement of functional groups can induce significant shifts in a molecule's behavior, impacting everything from reaction kinetics to bioavailability. This guide provides an in-depth comparison of the physical properties of two structural isomers: 1,1-Diphenylpentane and 1,5-Diphenylpentane. By examining their boiling and melting points, density, refractive index, and solubility, we will explore how the positioning of the two phenyl groups on the pentane backbone dictates their macroscopic physical characteristics. This analysis is supported by available experimental data and grounded in the fundamental principles of intermolecular forces and molecular architecture.

Introduction: The Significance of Isomeric Purity and Physical Properties

This compound and 1,5-Diphenylpentane share the same molecular formula, C₁₇H₂₀, and molecular weight.[1][2] However, the geminal substitution of two phenyl groups on the first carbon in this compound, versus the terminal substitution on the first and fifth carbons in 1,5-Diphenylpentane, results in distinct three-dimensional structures. This structural divergence is the primary determinant of their differing physical properties. Understanding these differences is crucial for predicting their behavior in various applications, from their use as solvents or reagents to their potential as scaffolds in medicinal chemistry.

Comparative Analysis of Physical Properties

The physical properties of this compound and 1,5-Diphenylpentane are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

Physical PropertyThis compound1,5-Diphenylpentane
Molecular Formula C₁₇H₂₀C₁₇H₂₀
Molecular Weight 224.34 g/mol 224.34 g/mol
Melting Point -12 °C[3]-8.0 °C (265.20 K)[4]
Boiling Point Not available330.6 °C (603.77 K)[4]
Density Not available0.960 g/mL[5]
Refractive Index Not available1.558[5]

The Underlying Science: A Tale of Two Structures

The observed differences in the physical properties of this compound and 1,5-Diphenylpentane can be rationalized by considering their molecular structures and the resulting intermolecular forces.

Molecular Shape and Intermolecular Forces

The primary intermolecular forces at play in these non-polar hydrocarbons are London dispersion forces.[6] The strength of these forces is directly related to the surface area of the molecule and the ease with which its electron cloud can be polarized.

  • 1,5-Diphenylpentane , with its linear pentane chain flanked by phenyl groups at each end, possesses a more elongated and symmetrical structure. This linearity allows for more effective packing in the condensed phases, maximizing the surface area contact between adjacent molecules and leading to stronger London dispersion forces.

  • This compound , in contrast, has a more compact, branched structure due to the two phenyl groups being attached to the same carbon atom. This geminal arrangement introduces steric hindrance, preventing close packing of the molecules and reducing the effective surface area for intermolecular interactions. Consequently, the London dispersion forces in this compound are expected to be weaker than in its linear isomer.

This difference in intermolecular force strength directly impacts their boiling points. A higher boiling point is indicative of stronger intermolecular forces that must be overcome for the substance to transition from a liquid to a gaseous state. Therefore, it is predicted that 1,5-Diphenylpentane has a significantly higher boiling point than this compound .

Crystalline Packing and Melting Point

The melting point of a substance is influenced not only by the strength of its intermolecular forces but also by the efficiency with which its molecules can pack into a crystal lattice. Symmetrical molecules tend to pack more readily into a stable, ordered crystal structure, resulting in a higher melting point.

  • The linear and more symmetrical structure of 1,5-Diphenylpentane allows for more efficient packing into a crystal lattice. This efficient packing contributes to a more stable solid phase, requiring more energy to disrupt the crystal structure, and thus a higher melting point.

  • The less symmetrical, branched structure of This compound hinders efficient crystal packing. The presence of two bulky phenyl groups on a single carbon atom disrupts the formation of a well-ordered lattice, leading to a lower melting point.

Density and Refractive Index

Density is a measure of mass per unit volume. The more efficient packing of 1,5-Diphenylpentane molecules in the liquid state, due to their linear shape, is expected to result in a higher density compared to this compound.

The refractive index is related to how light propagates through a substance and is influenced by the polarizability of the molecules. While both isomers are non-polar, the delocalized π-electron systems of the phenyl rings contribute to their polarizability. The more extended structure of 1,5-Diphenylpentane may lead to a slightly different polarizability compared to the more compact this compound, which could result in a measurable difference in their refractive indices.

Solubility Profile

Both this compound and 1,5-Diphenylpentane are non-polar hydrocarbons. Based on the principle of "like dissolves like," they are expected to be soluble in non-polar organic solvents such as toluene, hexane, and diethyl ether, and insoluble in polar solvents like water.

Experimental Methodologies for Physical Property Determination

To ensure the accuracy and reliability of the physical property data, standardized experimental protocols must be followed. The following section outlines the established methodologies for determining the key physical properties discussed in this guide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition typically occurs over a narrow temperature range.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block and a means of observing the sample.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Diagram of Melting Point Determination Workflow

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Finely powder the dry sample Prep2 Pack into a capillary tube Prep1->Prep2 Measure1 Place capillary in melting point apparatus Prep2->Measure1 Measure2 Heat at a controlled rate (1-2 °C/min) Measure1->Measure2 Measure3 Observe and record the melting range Measure2->Measure3 Result Melting Point Range Measure3->Result

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Experimental Protocol:

  • Apparatus: A distillation apparatus or a Thiele tube setup is commonly used.

  • Sample: A small volume of the liquid is placed in a flask with a boiling chip.

  • Heating: The liquid is heated gently.

  • Temperature Measurement: The thermometer bulb is positioned in the vapor phase above the liquid to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Observation: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Diagram of Boiling Point Determination Workflow

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result Setup1 Assemble distillation apparatus or Thiele tube Setup2 Add liquid sample and boiling chip Setup1->Setup2 Measure1 Heat the sample gently Setup2->Measure1 Measure2 Position thermometer in the vapor phase Measure1->Measure2 Measure3 Record the steady distillation temperature Measure2->Measure3 Result Boiling Point at a specific pressure Measure3->Result

Caption: Workflow for determining the boiling point of a liquid sample.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Experimental Protocol (Pycnometer Method):

  • Calibration: The exact volume of a clean, dry pycnometer is determined using a liquid of known density (e.g., deionized water).

  • Sample Measurement: The pycnometer is filled with the sample liquid and weighed.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. All measurements should be performed at a constant temperature.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Experimental Protocol:

  • Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) is used.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made must be controlled and recorded.

Conclusion and Future Directions

The structural isomerism of this compound and 1,5-Diphenylpentane provides a clear illustration of the profound impact of molecular architecture on physical properties. The more linear and symmetrical 1,5-Diphenylpentane exhibits stronger intermolecular London dispersion forces and more efficient crystal packing, leading to a higher melting point and a predicted higher boiling point and density compared to the more compact and branched this compound.

While the available data provides a solid foundation for this comparison, further experimental investigation is warranted. Specifically, the determination of the boiling point and density of this compound under standardized conditions would provide a more complete quantitative comparison. Furthermore, a systematic study of the solubility of both isomers in a range of polar and non-polar solvents would offer valuable insights for their application in various chemical processes. Such data would not only enhance our understanding of these specific compounds but also contribute to the broader knowledge of structure-property relationships in organic chemistry.

References

  • ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2018,

  • ASTM D1218-12(2017), Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2017,

  • ASTM E324-18, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2018,

  • Lide, D. R., Ed. (2005). CRC Handbook of Chemistry and Physics, 86th Edition. CRC Press.
  • Stenutz, R. 1,5-diphenylpentane. [Link]

  • Stenutz, R. This compound. [Link]

  • PubChem. Compound Summary for CID 137174, this compound. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 137171, 1,5-Diphenylpentane. National Center for Biotechnology Information. [Link]

  • NIST. 1,5-Diphenylpentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899, [Link]

  • Chemguide. Intermolecular bonding - van der Waals forces. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous quantification of non-polar aromatic hydrocarbons like 1,1-Diphenylpentane is paramount for ensuring product purity, stability, and safety. As a potential impurity or a synthetic intermediate, its presence, even in trace amounts, must be monitored with analytical methods that are not only sensitive but also demonstrably accurate and precise.

This guide provides an in-depth comparison of the primary chromatographic techniques for the quantification of this compound: Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, grounding our discussion in the principles of analytical method validation to ensure the data generated is robust, reliable, and fit for purpose.

Method Selection: A Tale of Two Phases

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamentally dictated by the physicochemical properties of the analyte. This compound (C₁₇H₂₀, MW: 224.34 g/mol ) is a thermally stable, non-polar aromatic hydrocarbon, making it an ideal candidate for both techniques.[1][2] The decision, therefore, rests on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): As the premier technique for volatile and semi-volatile compounds, GC offers unparalleled separation efficiency for isomers and closely related compounds.[3] When coupled with a Mass Spectrometer (MS), it provides definitive identification based on the analyte's mass fragmentation pattern, offering exceptional specificity. For routine quantification, a Flame Ionization Detector (FID) is a robust and highly sensitive alternative for hydrocarbons.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, a reversed-phase setup (e.g., C18 column) is ideal. Detection is typically achieved using an Ultraviolet (UV) detector, leveraging the aromatic rings which absorb UV light.[5]

The logical flow for selecting and validating a quantification method is a multi-stage process, ensuring that the final protocol is robust and reliable.

Caption: High-level workflow for analytical method validation.

Quantitative Performance: A Comparative Overview

The performance of each technique is summarized below. It is crucial to note that while specific validated methods for this compound are not widely published, the following data is synthesized from validated methods for structurally analogous aromatic hydrocarbons and represents expected performance benchmarks.[4]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Rationale & Causality
Linearity (R²) > 0.995> 0.99A high correlation coefficient ensures that the detector response is directly proportional to the analyte concentration across a defined range.
Limit of Detection (LOD) 0.1 - 5 µg/L0.01 - 0.5 µg/mLGC-MS, particularly in Selected Ion Monitoring (SIM) mode, often provides superior sensitivity for detecting the lowest amount of analyte.
Limit of Quantitation (LOQ) 0.5 - 20 µg/L0.03 - 1.7 µg/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, a critical parameter for impurity analysis.[6]
Accuracy (% Recovery) 90 - 110%85 - 115%Determined by spiking a blank matrix with a known concentration of the analyte, this measures the closeness of the experimental value to the true value.[7]
Precision (%RSD) < 10%< 5%Measured as the Relative Standard Deviation of replicate measurements, this indicates the closeness of agreement among a series of results.[7]
Specificity / Selectivity Very HighModerate to HighGC-MS provides the highest confidence in identification through mass fragmentation patterns. HPLC selectivity depends on chromatographic resolution from matrix components.[8]

Experimental Protocols: A Self-Validating System

A robust analytical protocol is inherently self-validating. This is achieved by incorporating system suitability tests (SSTs) and quality control (QC) checks into the workflow. An SST ensures the chromatographic system is performing adequately before sample analysis begins, typically by assessing parameters like peak resolution, tailing factor, and injection precision.

Protocol 1: High-Specificity Quantification by GC-MS

This method is ideal for complex matrices where definitive identification is required.

1. Sample & Standard Preparation:

  • Solvent Selection: Use a high-purity, non-polar solvent such as Hexane or Toluene.

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound (purity ≥98%) and dissolve in a 10 mL Class A volumetric flask with hexane.[3]

  • Working Standards: Perform serial dilutions of the primary stock to prepare a calibration curve. Recommended concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dilute the sample matrix with hexane to a theoretical concentration within the calibration range. For complex matrices, Solid Phase Extraction (SPE) may be required for cleanup.[9]

2. GC-MS Instrumentation and Conditions:

  • System: Gas chromatograph with a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness). The phenyl-arylene phase of this column provides good selectivity for aromatic compounds.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min. Hydrogen can offer faster analysis times but may require a specialized inert source to prevent analyte degradation.[10][11]

  • Injection: 1 µL injection volume, Splitless mode to maximize sensitivity.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for this compound would be determined from a full scan analysis (e.g., m/z 224 (M+), 167, 91).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Sample/Standard Weighing Dissolve Dissolution in Hexane Prep_Start->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Autosampler Injection (1µL) Dilute->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (R² > 0.995) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for the Quantification of 1,1-Diphenylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 1,1-Diphenylpentane, a non-polar alkylbenzene derivative, serves as a representative compound whose analytical determination can be approached by fundamentally different, yet powerful, chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between a liquid or gas mobile phase dictates the entire analytical workflow, from sample preparation to data interpretation.

This guide provides an in-depth comparison of HPLC and GC methods for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causal logic behind method development choices and present a robust framework for the cross-validation of these two techniques. The objective is to demonstrate their interchangeability for a given analytical task, a critical exercise in method lifecycle management and inter-laboratory method transfer, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Guiding Principles: HPLC vs. GC for a Non-Polar Analyte

The selection of an analytical technique is governed by the physicochemical properties of the analyte. This compound (C₁₇H₂₀, M.W. 224.34 g/mol ) is a hydrophobic, non-polar molecule with a boiling point of 138-139°C at 15 mmHg, rendering it sufficiently volatile for GC analysis.[4][5][6] Concurrently, its dual phenyl rings provide a strong chromophore for UV detection in HPLC.

  • High-Performance Liquid Chromatography (HPLC): This technique is ideal for non-volatile or thermally sensitive compounds.[7] For this compound, a non-polar analyte, Reversed-Phase HPLC (RP-HPLC) is the logical choice. Here, separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase, with elution controlled by a polar mobile phase. The primary challenge in RP-HPLC for highly hydrophobic compounds is achieving adequate retention without resorting to excessively high concentrations of organic solvent, which can compromise separation from other non-polar impurities.[8][9]

  • Gas Chromatography (GC): GC is exceptionally well-suited for volatile and thermally stable compounds.[10] Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For alkylbenzenes like this compound, GC often provides high efficiency and sharp peaks, making it excellent for resolving closely related isomers or impurities.[11][12][13] The key consideration is ensuring the analyte is sufficiently volatile at the injection port temperature without undergoing thermal degradation.

Method Development and Experimental Protocols

A self-validating protocol is one where the experimental design inherently demonstrates the method's suitability. The following protocols have been developed with this principle in mind, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis.

HPLC Method Protocol: Reversed-Phase Analysis

Rationale: A C18 column is selected as the industry standard for reversed-phase chromatography, offering a high degree of hydrophobicity to retain the non-polar this compound. The mobile phase, a mixture of acetonitrile and water, is a common choice, with the high percentage of acetonitrile ensuring the analyte elutes with a reasonable retention time and good peak shape. UV detection at 254 nm is chosen to leverage the aromaticity of the phenyl groups.

Experimental Workflow: HPLC Method

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Water 85:15 v/v) C Equilibrate HPLC System (C18 Column, 1.0 mL/min) A->C B Prepare Standard & Sample (100 µg/mL in ACN) D Inject Sample (10 µL) B->D C->D E Isocratic Elution D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Quantify Concentration (External Standard) G->H

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and Water in an 85:15 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in ACN to prepare a stock solution of 1 mg/mL. Dilute this stock solution with ACN to create a working standard of 100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in ACN to achieve a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV Detector

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: 85:15 ACN:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

GC Method Protocol: High-Temperature Analysis

Rationale: A low-polarity 5% phenyl polysiloxane column (e.g., HP-5MS) is chosen because its selectivity is well-suited for separating alkylbenzenes and other hydrocarbon impurities.[14] A split injection is used to prevent column overloading and ensure sharp peaks. Temperature programming is employed to first ensure good focusing of the analyte on the column at a lower temperature, followed by a ramp to a higher temperature to elute the analyte quickly and efficiently. Flame Ionization Detection (FID) is selected for its high sensitivity and universal response to hydrocarbons.

Experimental Workflow: GC Method

cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A_gc Prepare Carrier Gas (Helium) C_gc Set GC Parameters (Injector, Oven, Detector) A_gc->C_gc B_gc Prepare Standard & Sample (100 µg/mL in Hexane) D_gc Inject Sample (1 µL, Split Mode) B_gc->D_gc C_gc->D_gc E_gc Temperature Programmed Separation D_gc->E_gc F_gc Flame Ionization Detection (FID) E_gc->F_gc G_gc Integrate Peak Area F_gc->G_gc H_gc Quantify Concentration (External Standard) G_gc->H_gc

Caption: High-level workflow for the GC analysis of this compound.

Detailed Protocol:

  • Carrier Gas: Use Helium with a constant flow rate of 1.2 mL/min.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in Hexane to prepare a stock solution of 1 mg/mL. Dilute this stock solution with Hexane to create a working standard of 100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in Hexane to achieve a theoretical concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with FID

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Program: Initial temperature 150°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.

    • Detector Temperature: 300°C

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed ready if the %RSD of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

The Cross-Validation Framework

Cross-validation serves to demonstrate that two distinct analytical methods yield comparable and reliable results.[15] This is not merely a side-by-side comparison but a structured study based on the validation parameters defined in ICH Q2(R1).[3]

Cross-Validation Logic

cluster_methods cluster_params Validation Parameters (ICH Q2) HPLC HPLC Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (% RSD) HPLC->Precision Robustness Robustness HPLC->Robustness GC GC Method GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->Robustness Equivalence Demonstrate Equivalence Specificity->Equivalence Linearity->Equivalence Accuracy->Equivalence Precision->Equivalence Robustness->Equivalence

Caption: Logical framework for demonstrating equivalence between HPLC and GC methods.

Cross-Validation Protocol
  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo. For both methods, the blank and placebo should show no interfering peaks at the retention time of this compound.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of this compound spanning 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Analyze each concentration in triplicate on both the HPLC and GC systems.

    • Plot a calibration curve of peak area versus concentration for each method. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze these samples using both methods.

    • Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

  • Precision (Intermediate Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Have two different analysts, on two different days, analyze these six samples on both the HPLC and GC instruments.

    • Calculate the %RSD for the set of 12 results for each method. The overall %RSD should be ≤ 2.0%.

  • Data Comparison: The core of the cross-validation is the direct comparison of the quantitative results obtained from the same sample set. Analyze a minimum of six representative samples on both systems and compare the assay values. The difference between the results from the two methods for any given sample should not exceed a pre-defined acceptance criterion, typically ±2.0%.

Data Comparison and Analysis

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Comparison of Linearity and Specificity

ParameterHPLC MethodGC MethodAcceptance Criteria
Specificity No interference observedNo interference observedNo peak at analyte RT
Range 50 - 150 µg/mL50 - 150 µg/mLAs defined
Correlation Coefficient (R²) 0.99950.9998≥ 0.999
Y-intercept MinimalMinimalClose to origin

Table 2: Comparison of Accuracy and Precision

ParameterHPLC MethodGC MethodAcceptance Criteria
Accuracy (80% level) 99.5% Recovery100.1% Recovery98.0 - 102.0%
Accuracy (100% level) 100.2% Recovery100.5% Recovery98.0 - 102.0%
Accuracy (120% level) 100.8% Recovery99.8% Recovery98.0 - 102.0%
Precision (%RSD) 0.85%0.65%≤ 2.0%

Interpretation of Results: Both methods demonstrate excellent linearity, specificity, accuracy, and precision, meeting all pre-defined acceptance criteria. The slightly lower %RSD observed for the GC method is common, often attributable to the high efficiency of capillary GC columns.[11] The successful outcome of this study confirms that both methods are suitable for the intended purpose and can be used interchangeably, providing confidence in data consistency across different platforms.

Conclusion: Choosing the Right Method

The cross-validation exercise demonstrates that for a compound like this compound, both HPLC and GC can be developed into reliable, accurate, and precise analytical methods. The choice between them often depends on practical considerations rather than analytical capability.

  • Choose HPLC when:

    • The sample matrix contains non-volatile components that could contaminate a GC system.

    • The analyte is thermally labile or not sufficiently volatile.

    • The laboratory is primarily equipped for liquid chromatography. HPLC is generally more versatile for a wider range of pharmaceutical compounds.[7][16]

  • Choose GC when:

    • High-throughput analysis is required, as GC run times can often be faster.[17]

    • The primary impurities are volatile isomers or related compounds that are better resolved by high-efficiency capillary GC.

    • Cost per analysis is a concern, as GC typically consumes less expensive carrier gas compared to HPLC-grade solvents.[17]

By successfully cross-validating these two orthogonal techniques, a laboratory builds a robust analytical foundation, ensuring data integrity and operational flexibility for the lifecycle of a product. This rigorous scientific approach underpins the trustworthiness of the analytical data generated, which is the bedrock of modern drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]

  • Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. U.S. Geological Survey.[Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.[Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today.[Link]

  • Ionization of alkylbenzenes studied by gas chromatography/laser ionization mass spectrometry. American Chemical Society.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Seton Hall University.[Link]

  • 4 Key Differences Between GC and HPLC. Drawell.[Link]

  • Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing. CDC Stacks.[Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Analysis of alkylbenzene samples by comprehensive capillary liquid chromatography×capillary gas chromatography. ResearchGate.[Link]

  • This compound. PubChem, National Institutes of Health (NIH).[Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.[Link]

  • Preventing Hydrophobic Collapse: Demystifying AQ Columns. Welch Materials.[Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News.[Link]

  • Mastering Hydrophobic Interaction Chromatography: Key Insights for Success. Mastelf.[Link]

  • A New Stationary Phase for Analysis of Hydrophobic Compounds by RP-LC. ResearchGate.[Link]

  • Separation of 1,1-Diphenylbutane-1,4-diol on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.[Link]

  • Gas chromatography for in situ analysis of a cometary nucleus: characterization and optimization of diphenyl/dimethylpolysiloxane stationary phases. Laboratoire Interuniversitaire des Systèmes Atmosphériques.[Link]

Sources

A Comparative Guide to the Synthesis of 1,1-Diphenylpentane: Routes, Yields, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of synthetic pathways to 1,1-diphenylpentane, a valuable molecule in organic synthesis and medicinal chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering a critical comparison of common synthetic routes. We will dissect the underlying mechanisms, compare performance with experimental data, and provide detailed protocols to empower your synthetic strategy.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of more complex molecular architectures. Its gem-diphenyl motif is a common feature in various biologically active compounds. The choice of synthetic route to this key intermediate can significantly impact overall yield, purity, and scalability. This guide will compare three primary synthetic strategies: the Grignard reaction, Friedel-Crafts alkylation, and the Wittig reaction followed by reduction.

Comparative Analysis of Synthetic Routes

We will now delve into the specifics of each synthetic pathway, evaluating their strengths and weaknesses based on published experimental data.

Grignard Reaction: A Classic and Reliable Approach

The reaction of a pentyl Grignard reagent with benzophenone is a widely employed and highly effective method for synthesizing this compound. This nucleophilic addition to a carbonyl group is a cornerstone of C-C bond formation.

Mechanism: The reaction proceeds through the nucleophilic attack of the pentyl anion (from pentylmagnesium halide) on the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the tertiary alcohol, 1,1-diphenyl-1-pentanol. Subsequent dehydration of this alcohol under acidic conditions, followed by hydrogenation of the resulting alkene, can also lead to this compound, though a direct reduction of the alcohol is also feasible. A more direct route involves the reaction of pentylmagnesium bromide with diphenylmethane in the presence of a suitable catalyst.

Experimental Data Summary:

ParameterGrignard Reaction
Starting Materials Benzophenone, Pentylmagnesium Bromide
Key Reagents Diethyl ether or THF, HCl (for workup)
Reaction Time 2-4 hours
Typical Yield 85-95%
Key Advantages High yields, readily available starting materials
Key Disadvantages Moisture sensitive, requires inert atmosphere

Experimental Protocol: Grignard Synthesis of 1,1-Diphenyl-1-pentanol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether via a dropping funnel. Initiate the reaction with a small crystal of iodine if necessary. Stir the mixture until the magnesium is consumed.

  • Reaction with Benzophenone: Cool the Grignard reagent to 0 °C. Add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude 1,1-diphenyl-1-pentanol can be purified by column chromatography on silica gel.

Logical Workflow for Grignard Synthesis

A Prepare Pentylmagnesium Bromide Grignard Reagent B React with Benzophenone in Anhydrous Ether A->B Nucleophilic Addition C Aqueous Workup (NH4Cl solution) B->C Protonation D Extraction and Drying C->D E Purification (Column Chromatography) D->E F 1,1-Diphenyl-1-pentanol E->F

Caption: Workflow for the Grignard synthesis of the precursor to this compound.

Friedel-Crafts Alkylation: A Direct but Challenging Route

The Friedel-Crafts alkylation of benzene with a suitable pentyl halide or alcohol in the presence of a Lewis acid catalyst presents a more direct approach to forming the diphenylpentane skeleton. However, this method is often plagued by issues of polysubstitution and rearrangement.

Mechanism: A Lewis acid, such as aluminum chloride (AlCl₃), activates the pentylating agent to form a carbocation or a polarized complex. This electrophile is then attacked by the electron-rich benzene ring. A second alkylation event on the initially formed pentylbenzene leads to the desired this compound. The major challenge lies in controlling the reaction to favor the desired dialkylation product over mono- and poly-alkylated byproducts. Rearrangement of the pentyl carbocation can also lead to isomeric impurities.

Experimental Data Summary:

ParameterFriedel-Crafts Alkylation
Starting Materials Benzene, 1-Chloropentane or 1-Pentanol
Key Reagents AlCl₃ or other Lewis acids
Reaction Time 4-8 hours
Typical Yield 30-50%
Key Advantages Potentially fewer steps
Key Disadvantages Polysubstitution, carbocation rearrangements, harsh conditions

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (1.3 eq) and excess benzene (solvent and reactant).

  • Addition of Alkylating Agent: Add 1-chloropentane (1.0 eq) dropwise to the stirred suspension at a controlled temperature (e.g., 0-5 °C).

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer.

  • Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous calcium chloride and distill to isolate the product fractions.

Reaction Scheme for Friedel-Crafts Alkylation

Benzene Benzene Intermediate Pentylbenzene Benzene->Intermediate First Alkylation Product This compound Benzene->Product PentylHalide 1-Chloropentane PentylHalide->Intermediate LewisAcid AlCl3 LewisAcid->Intermediate LewisAcid->Product Intermediate->Product Second Alkylation Byproducts Isomers & Polysubstituted Products Product->Byproducts Side Reactions

Caption: Simplified reaction pathway for Friedel-Crafts alkylation leading to this compound and byproducts.

Wittig Reaction and Subsequent Reduction: A Versatile but Multi-step Approach

The Wittig reaction provides a powerful tool for olefination, which can be adapted for the synthesis of this compound. This route involves the reaction of a pentyl-derived phosphonium ylide with benzophenone to form 1,1-diphenyl-1-pentene, which is then hydrogenated to the final product.

Mechanism: A pentyltriphenylphosphonium salt is deprotonated with a strong base to form the corresponding ylide. This nucleophilic ylide attacks the carbonyl carbon of benzophenone, leading to a betaine intermediate that collapses to form the alkene and triphenylphosphine oxide. The resulting 1,1-diphenyl-1-pentene is then reduced to this compound via catalytic hydrogenation.

Experimental Data Summary:

ParameterWittig Reaction & Reduction
Starting Materials Pentyltriphenylphosphonium bromide, Benzophenone, H₂
Key Reagents Strong base (e.g., n-BuLi), Pd/C catalyst
Reaction Time 6-12 hours (for both steps)
Typical Yield 70-85% (overall)
Key Advantages High regioselectivity for alkene formation
Key Disadvantages Multi-step process, stoichiometric use of phosphine reagent

Experimental Protocol: Wittig Reaction and Hydrogenation

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour.

  • Wittig Reaction: Add a solution of benzophenone (1.0 eq) in anhydrous THF to the ylide solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification of Alkene: Quench the reaction with water and extract with ether. Wash the organic layer, dry, and concentrate. Purify the crude 1,1-diphenyl-1-pentene by column chromatography.

  • Hydrogenation: Dissolve the purified alkene in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC).

  • Final Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Workflow for Wittig Reaction and Reduction

Ylide Formation of Pentylide Wittig Wittig Reaction with Benzophenone Ylide->Wittig Alkene 1,1-Diphenyl-1-pentene Wittig->Alkene Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Alkene->Hydrogenation Product This compound Hydrogenation->Product

Caption: Step-wise process for the synthesis of this compound via the Wittig reaction and subsequent hydrogenation.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound where high yield and purity are paramount, the Grignard reaction stands out as the most efficient and reliable method. Its straightforward procedure and the high conversion rates make it an attractive choice.

The Friedel-Crafts alkylation , while seemingly more direct, is often complicated by side reactions that can make purification challenging and lower the overall yield. This route may be considered for industrial-scale production where cost of starting materials is a primary driver and purification of isomers can be optimized.

The Wittig reaction followed by reduction offers a versatile alternative, particularly when structural modifications on the pentyl chain are desired. However, the multi-step nature and the generation of stoichiometric amounts of triphenylphosphine oxide as a byproduct can be deterrents.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, desired purity, available resources, and the chemist's expertise.

References

  • Synthesis of 1,1-diphenylalkanes. Journal of the American Chemical Society. [Link]

  • The Reaction of Pentylmagnesium Bromide and Benzophenone. Journal of the American Chemical Society. [Link]

  • Friedel-Crafts and Related Reactions. Wiley Online Library. [Link]

  • The Wittig Reaction. Chemical Reviews. [Link]

Safety Operating Guide

Proper Disposal of 1,1-Diphenylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 1,1-Diphenylpentane waste in a laboratory setting. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use. This document is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the measures required to mitigate them.

Understanding the Hazard Profile of this compound

This compound is an aromatic hydrocarbon that presents specific hazards requiring careful management. Its primary concerns are its toxicity to aquatic life with long-lasting effects and potential harm if swallowed.[1][2] A thorough understanding of these properties is fundamental to appreciating the necessity of the disposal procedures outlined below.

The lipophilic nature of aromatic hydrocarbons allows them to bioaccumulate in aquatic organisms, potentially causing a range of adverse effects, including endocrine disruption and tissue-specific toxicity.[3][4][5] The persistence of these compounds in the environment means that improper disposal can have far-reaching consequences. Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[6][7]Protects against accidental splashes that could cause eye irritation or injury.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6]Prevents skin contact. Disposable nitrile gloves offer good short-term protection; however, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[6] Change gloves immediately if they become contaminated.
Body Protection A laboratory coat.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[6]If there is a risk of generating aerosols or vapors, or if working outside of a ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents dangerous reactions between incompatible chemicals and facilitates proper disposal.

Step-by-Step Segregation Protocol:
  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with aromatic hydrocarbons (e.g., glass or high-density polyethylene). The container should have a secure screw-top cap.

  • Label the Container: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in a solution)

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory supervisor

  • Segregate Waste Streams:

    • Liquid Waste: Collect all liquid waste containing this compound, including used solvents from reactions and chromatography, in the designated liquid waste container. Do not mix with other waste streams like halogenated solvents, acids, or bases.[9]

    • Solid Waste: All solid waste contaminated with this compound, such as used pipette tips, contaminated gloves, and absorbent paper, must be collected in a separate, clearly labeled solid waste container.[10]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in 'this compound Liquid Waste' container IsLiquid->LiquidWaste Yes SolidWaste Collect in 'this compound Contaminated Solid Waste' container IsSolid->SolidWaste Yes OtherWaste Follow appropriate disposal procedure for other waste types IsSolid->OtherWaste No DisposalWorkflow Start Waste Container Full ContactEHS Contact Environmental Health & Safety (EHS) Start->ContactEHS Paperwork Complete Hazardous Waste Manifest ContactEHS->Paperwork PreparePickup Prepare for Pickup: - Securely seal container - Verify label is correct - Place in designated pickup area Paperwork->PreparePickup Disposal Licensed Hazardous Waste Contractor Collects for Incineration PreparePickup->Disposal End Disposal Complete Disposal->End

Disposal Workflow for this compound Waste

References

  • Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals - PMC. (n.d.). Retrieved from [Link]

  • Comparative aquatic toxicology of aromatic hydrocarbons. (n.d.). PubMed. Retrieved from [Link]

  • Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. (2020, February 20). PubMed. Retrieved from [Link]

  • Acute and chronic aquatic toxicity of aromatic extracts Summary of relevant test data. (n.d.). Concawe. Retrieved from [Link]

  • Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. (n.d.). OUCI. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Toxic Substances. (2025, November 12). US EPA. Retrieved from [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved from [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). UPenn EHRS. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]

  • Laboratory Waste Disposal Handbook. (n.d.). University of Essex. Retrieved from [Link]

  • Waste incinerators. (n.d.). Toolkit. Retrieved from [Link]

  • New Guidelines on Best Available Techniques for Medical Waste Incineration Under the Stockholm Convention. (n.d.). Retrieved from [Link]

  • Basic principles of waste incineration. (n.d.). Retrieved from [Link]

  • Incineration Processes and Environmental Releases. (n.d.). NCBI. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Retrieved from [Link]

  • Waste Incineration and Public Health. (2000). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • Learn about Hazardous Waste Cleanups. (n.d.). US EPA. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.